LLW-018
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H38Cl2N4O5S |
|---|---|
Peso molecular |
697.7 g/mol |
Nombre IUPAC |
2-[[3-chloro-4-[[7-[3-[[2-chloro-4-[(1,3-dihydroxypropan-2-ylamino)methyl]phenoxy]methyl]-2-methylphenyl]-1,2-benzothiazol-3-yl]amino]phenyl]methylamino]propane-1,3-diol |
InChI |
InChI=1S/C35H38Cl2N4O5S/c1-21-24(20-46-33-11-9-23(13-31(33)37)15-39-26(18-44)19-45)4-2-5-27(21)28-6-3-7-29-34(28)47-41-35(29)40-32-10-8-22(12-30(32)36)14-38-25(16-42)17-43/h2-13,25-26,38-39,42-45H,14-20H2,1H3,(H,40,41) |
Clave InChI |
LZTKJONVMVAYAC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
JWH-018 discovery and synthesis by John W. Huffman
An In-Depth Technical Guide on the Discovery and Synthesis of JWH-018
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a potent synthetic cannabinoid from the naphthoylindole family. It was first synthesized in 1995 by Dr. John W. Huffman and his research team at Clemson University.[1] The "JWH" prefix in its name is derived from his initials. This compound was the 18th in a series of over 470 molecules created to explore the structure-activity relationships of the cannabinoid receptors, CB1 and CB2.[2][3] Huffman's research aimed to develop selective ligands as pharmacological tools to study the endocannabinoid system, not for human consumption.[4][5]
JWH-018 is a full agonist at both CB1 and CB2 receptors, exhibiting a significantly higher binding affinity for the CB1 receptor than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[6][7] The straightforward two-step synthesis published in academic literature made it accessible, and by 2008, it was identified as the active ingredient in various herbal incense products, commonly known as "Spice" or "K2".[4] This guide provides a detailed technical overview of the original synthesis, pharmacological data, experimental protocols, and signaling pathways associated with JWH-018.
Synthesis of JWH-018
The synthesis of JWH-018 is a two-step process that first involves the creation of an intermediate methanone, followed by N-alkylation. The overall yield for the second step is reported to be between 75-80%.[8]
Experimental Protocol
Step 1: Friedel-Crafts Acylation to Synthesize (1H-indol-3-yl)(naphthalen-1-yl)methanone (Intermediate 2) [8]
-
Reaction Setup : In a suitable reaction vessel under an inert atmosphere, dissolve indole (B1671886) (1 equivalent) in toluene.
-
Addition of Reagents : Add 1-naphthoyl chloride (molar ratio dependent on optimal conditions) to the solution.
-
Initiation : Introduce diethylaluminium chloride to catalyze the Friedel-Crafts acylation. The reaction is performed at room temperature.
-
Work-up and Purification : Upon completion, the reaction is quenched. The resulting intermediate, (1H-indol-3-yl)(naphthalen-1-yl)methanone, is purified. Purification can be achieved via column chromatography or recrystallization to yield the pure intermediate.
Step 2: N-Alkylation to Synthesize JWH-018 [8]
-
Reaction Setup : Dissolve the purified intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone (1 equivalent) in acetone.
-
Addition of Reagents : Add 1-bromopentane (B41390) and powdered potassium hydroxide (B78521) to the solution. Dimethylformamide is also used in the reaction mixture.
-
Reaction Conditions : The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up and Purification : The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified to yield JWH-018. The purity is confirmed by proton NMR spectroscopy (¹H NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to be >99%.[8]
Caption: Synthesis workflow for JWH-018.
Quantitative Pharmacological Data
JWH-018 acts as a potent, full agonist at both cannabinoid receptors. Its binding affinity (Ki) is notably higher than that of THC, particularly at the CB1 receptor.[6][7][9]
Table 1: Receptor Binding and Functional Activity of JWH-018 vs. Δ⁹-THC
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Activity (EC₅₀) [nM] | Agonist Type |
| JWH-018 | CB₁ | 9.00 ± 5.00[6] | 102[6] | Full Agonist[6][10] |
| CB₂ | 2.94 ± 2.65[6] | 133[6] | Full Agonist[6][10] | |
| Δ⁹-THC | CB₁ | ~41[4] | - | Partial Agonist[10] |
| CB₂ | - | - | Partial Agonist |
Table 2: CB₁ and CB₂ Receptor Binding Affinities of JWH-018 Metabolites
| Metabolite | Description | CB₁ Ki [nM][11] | CB₂ Ki [nM][12] |
| M1 | N-(4-hydroxypentyl) | 4.6 ± 0.9 | 21 ± 3 |
| M2 | Indole-4-hydroxy | 5.4 ± 1.1 | 115 ± 20 |
| M3 | Indole-6-hydroxy | 7.3 ± 1.2 | 68 ± 12 |
| M5 | N-(5-hydroxypentyl) | 3.3 ± 0.4 | 60 ± 10 |
| M6 | N-pentanoic acid | >10,000 | >1,000 |
Experimental Protocols for Pharmacological Characterization
The pharmacological profile of JWH-018 and its metabolites was primarily determined using in vitro binding and functional assays.
Cannabinoid Receptor Competition Binding Assay[12][13]
-
Preparation : Mouse brain homogenates (for CB1) or membranes from CHO cells stably expressing human CB2 receptors are prepared.[11][12]
-
Assay : The membranes are incubated with a known concentration of the radiolabeled cannabinoid agonist [³H]CP-55,940.
-
Competition : Increasing concentrations of the test compound (e.g., JWH-018 or its metabolites) are added to compete with the radioligand for receptor binding.
-
Measurement : After incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for G-Protein Activation[12]
-
Principle : This assay measures the intrinsic efficacy of an agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Procedure : Brain or cell membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Measurement : The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.
-
Analysis : Data are analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) relative to a standard full agonist.
Adenylyl Cyclase (AC) Inhibition Assay[10]
-
Principle : CB1 and CB2 receptors are Gᵢ/ₒ-coupled, and their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure : CB receptor-expressing cells (e.g., CHO cells) are treated with forskolin (B1673556) to stimulate cAMP production.
-
Inhibition : The cells are co-incubated with varying concentrations of the test compound.
-
Measurement : Intracellular cAMP levels are measured, typically using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay formats.
-
Analysis : The ability of the compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC₅₀ and maximal inhibition.
References
- 1. bbgate.com [bbgate.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. topscience.quora.com [topscience.quora.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hijacking of Basic Research: The Case of Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JWH-018 - Wikipedia [en.wikipedia.org]
- 7. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of JWH-018 on Cannabinoid Receptors
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole or AM-678) is a synthetic cannabinoid of the naphthoylindole family.[1] Originally synthesized by organic chemist John W. Huffman at Clemson University for research purposes, it later emerged as a primary psychoactive component in herbal incense products, often marketed under names like "Spice" or "K2".[2][3] JWH-018 functions as a potent, full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2] Its affinity for the CB1 receptor is reported to be about five times greater than that of Δ⁹-tetrahydrocannabinol (THC), the main psychoactive compound in cannabis.[1] Unlike THC, which is a partial agonist, JWH-018's full agonist activity leads to a more intense and prolonged physiological and psychoactive response, which has been associated with a higher risk of adverse effects.[2][[“]][[“]] This guide provides a detailed examination of its binding characteristics, signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.
Receptor Binding and Affinity
JWH-018 demonstrates high-affinity binding to both CB1 and CB2 receptors, with a notable selectivity for the CB2 receptor.[1][6] Binding affinity, typically quantified by the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a stronger ligand-receptor interaction. JWH-018 binds to CB1 and CB2 receptors in the low nanomolar range, indicating a potent interaction.[7] Its affinity for the CB1 receptor is approximately four times higher than that of THC.[3]
| Receptor | Binding Affinity (Kᵢ) | Experimental Method | Reference |
| Human CB1 | 9.00 ± 5.00 nM | Radioligand Binding Assay | [1][2] |
| Human CB2 | 2.94 ± 2.65 nM | Radioligand Binding Assay | [1][2] |
Functional Activity and Signaling Pathways
As a full agonist, JWH-018 can induce a maximal physiological response upon binding to cannabinoid receptors.[2] In contrast, THC is a partial agonist and cannot produce the same maximal effect.[2] The activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), by JWH-018 initiates several intracellular signaling cascades.[2]
Canonical G-protein (Gᵢ/ₒ) Signaling Pathway
The primary signaling mechanism for CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gᵢ/ₒ).[2]
-
Inhibition of Adenylyl Cyclase: Upon activation by JWH-018, the α-subunit of the Gᵢ/ₒ protein dissociates and inhibits the enzyme adenylyl cyclase.[2][8] This action leads to a reduction in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger.[2][3][7]
-
Modulation of Ion Channels: The dissociated βγ-subunits of the G-protein directly interact with and modulate ion channel activity.[2] This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2] The inhibition of presynaptic VGCCs is a key mechanism through which cannabinoids suppress the release of neurotransmitters like glutamate (B1630785).[2][3]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Beyond the canonical G-protein pathway, JWH-018 also activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][7] This signaling pathway is involved in regulating diverse cellular processes such as gene expression, cell proliferation, and survival.[2] Studies using HEK293 cells expressing CB1 receptors show that JWH-018 treatment leads to a rapid, concentration-dependent increase in the phosphorylation of ERK1/2, with a peak activation occurring between 5 and 10 minutes.[7]
Receptor Internalization and Neurotransmission
Consistent with its role as a potent agonist, JWH-018 induces robust and rapid internalization of CB1 receptors.[7] This process of receptor desensitization occurs more rapidly with JWH-018 than with other cannabinoids like WIN55,212.[1][7] In cultured autaptic hippocampal neurons, JWH-018 potently inhibits excitatory postsynaptic currents (EPSCs) in a manner dependent on CB1 receptors, demonstrating its ability to suppress neurotransmission.[7] This effect is primarily due to the activation of presynaptic CB1 receptors, which reduces glutamate release.[3][7]
Quantitative Functional Data
The functional potency of JWH-018 is measured by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various functional assays.
| Assay | Receptor | Potency (EC₅₀ / IC₅₀) | Effect | Reference |
| cAMP Inhibition | Human CB1 | 102 nM (EC₅₀) | Full Agonist | [1][2] |
| cAMP Inhibition | Human CB2 | 133 nM (EC₅₀) | Full Agonist | [1][2] |
| ERK1/2 Phosphorylation | Human CB1 | 4.4 nM (EC₅₀) | Full Agonist | [7] |
| EPSC Inhibition | - | 14.9 nM (IC₅₀) | Inhibition of Glutamate Release | [7] |
| CB1 Internalization | Human CB1 | 2.8 nM (EC₅₀) | Receptor Internalization | [7] |
Experimental Protocols
The characterization of JWH-018's mechanism of action relies on several key in vitro experimental techniques.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound (JWH-018) for a specific receptor.
-
Principle: The assay measures the ability of an unlabeled drug (JWH-018) to compete with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to membranes prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 or CHO-hCB2 cells).[8][9]
-
Methodology:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a membrane fraction.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (JWH-018).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of JWH-018 that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.
-
Principle: In cells expressing Gᵢ/ₒ-coupled receptors, adenylyl cyclase is stimulated with forskolin (B1673556) to produce a measurable level of cAMP. An agonist like JWH-018 will inhibit this stimulated activity. The amount of cAMP produced is then quantified, typically using a competitive immunoassay (EIA) or a fluorescence-based biosensor.[7][10]
-
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor (e.g., CHO-hCB1) are cultured in multi-well plates.[11]
-
Pre-treatment: Cells are treated with varying concentrations of JWH-018.
-
Stimulation: Cells are stimulated with forskolin to activate adenylyl cyclase.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using an enzyme immunoassay (EIA) kit.[10]
-
Analysis: A dose-response curve is generated by plotting the cAMP level against the JWH-018 concentration to determine the EC₅₀ value.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor agonism.
-
Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of G-protein activation.[8][9]
-
Methodology:
-
Incubation: Receptor-containing cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of JWH-018.
-
Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured by liquid scintillation.
-
Analysis: The data are analyzed to determine the EC₅₀ and maximal efficacy (Eₘₐₓ) for G-protein activation.
-
Conclusion
JWH-018 is a high-affinity, high-efficacy full agonist for both CB1 and CB2 cannabinoid receptors.[1][2] Its mechanism of action involves the robust activation of canonical Gᵢ/ₒ-protein signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of critical ion channels, which collectively suppress neuronal excitability and neurotransmitter release.[2][3] Furthermore, it engages non-canonical pathways, such as the MAPK/ERK cascade, and induces rapid receptor internalization.[2][7] The functional potency and full agonism of JWH-018, in contrast to the partial agonism of THC, are believed to underlie its intense physiological effects and the distinct clinical profile observed in users.[3][[“]][[“]] The experimental protocols detailed herein are fundamental to the continued characterization of novel synthetic cannabinoids and to understanding their complex interactions with the endocannabinoid system.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. m.youtube.com [m.youtube.com]
- 7. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marshall.edu [marshall.edu]
- 11. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of JWH-018: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a prototypical synthetic cannabinoid receptor agonist that has been instrumental in preclinical research.[1] This technical guide provides a comprehensive overview of its pharmacological profile based on key preclinical studies. JWH-018 demonstrates high affinity and potent, full agonist activity at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, often with greater affinity and efficacy than Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[2][3][[“]][5] In vitro functional assays, such as GTPγS binding and cAMP inhibition, confirm its robust activation of cannabinoid receptor signaling pathways.[2][3] In vivo, JWH-018 reliably produces the classic cannabinoid tetrad of effects in rodents: hypomotility, catalepsy, antinociception, and hypothermia.[6][7][8] Furthermore, it fully substitutes for Δ⁹-THC in drug discrimination studies, indicating similar subjective effects.[8][9] JWH-018 undergoes extensive phase I metabolism, primarily through hydroxylation and carboxylation, producing several metabolites that retain significant affinity and activity at cannabinoid receptors, potentially contributing to its overall pharmacological and toxicological profile.[3][10][11] This document summarizes quantitative data, details common experimental protocols, and provides visual diagrams of key pathways and workflows to serve as a technical resource for the scientific community.
Receptor Binding Profile
JWH-018 is a high-affinity ligand for both CB1 and CB2 receptors. Competition binding assays consistently show inhibitory constant (Ki) values in the low nanomolar range. Its affinity for the CB1 receptor is approximately 4- to 5-fold higher than that of Δ⁹-THC.[2][5] While some studies indicate slightly higher affinity for the CB2 receptor over the CB1 receptor, it is generally considered a non-selective agonist.[2][12] Several of its primary monohydroxylated metabolites also bind to CB1 receptors with high affinity, in some cases comparable to the parent compound.[3][11] The N-pentanoic acid metabolite, however, fails to bind to CB1 receptors.[11]
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of JWH-018 and Key Metabolites
| Compound | Receptor | Ki (nM) | Species/System | Reference |
|---|---|---|---|---|
| JWH-018 | CB1 | 9.0 ± 5.0 | Rat Brain Membranes | [12] |
| CB1 | 9.0 | N/A | [2][13] | |
| CB1 | 1.2 ± 0.3 | Mouse Brain Homogenates | [11] | |
| CB2 | 2.9 ± 2.6 | Spleen | [12] | |
| CB2 | 2.94 | N/A | [13] | |
| JWH-018 M1 (N-(5-hydroxypentyl)) | CB1 | 2.6 ± 0.3 | Mouse Brain Homogenates | [11] |
| JWH-018 M2 (indole-4-hydroxy) | CB1 | 10.9 ± 1.2 | Mouse Brain Homogenates | [11] |
| JWH-018 M3 (indole-6-hydroxy) | CB1 | 11.2 ± 1.6 | Mouse Brain Homogenates | [11] |
| JWH-018 M5 (indole-7-hydroxy) | CB1 | 13.5 ± 2.2 | Mouse Brain Homogenates | [11] |
| JWH-018 M6 (N-pentanoic acid) | CB1 | >10,000 | Mouse Brain Homogenates | [11] |
| Δ⁹-THC (for comparison) | CB1 | 15.29 ± 4.5 | Mouse Brain Homogenates | [11] |
| CB1 | 40.7 | N/A | [5] |
| | CB2 | 36.4 | N/A |[5] |
In Vitro Functional Activity
JWH-018 acts as a potent and highly efficacious (full) agonist at both CB1 and CB2 receptors. Its activation of G-protein signaling, a hallmark of CB1/CB2 receptor agonism, has been demonstrated in [³⁵S]GTPγS binding assays. In these assays, JWH-018 stimulates G-protein activation with greater efficacy than the partial agonist Δ⁹-THC, and its effects are blocked by CB1-selective antagonists like rimonabant.[3][11] Downstream of G-protein activation, JWH-018 effectively inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][14] Many of its hydroxylated metabolites also function as potent, full agonists at the CB1 receptor.[3][11]
Table 2: In Vitro Functional Activity of JWH-018 and Metabolites at the CB1 Receptor
| Compound | Assay | Parameter | Value | Efficacy (% of Full Agonist) | Reference |
|---|---|---|---|---|---|
| JWH-018 | cAMP Inhibition | EC₅₀ | 14.7 nM | 79% (vs Forskolin) | [2] |
| [³⁵S]GTPγS Binding | EC₅₀ | 8 nM | 114 ± 4% (vs CP-55,940) | [11][15] | |
| JWH-018 M1 | [³⁵S]GTPγS Binding | EC₅₀ | 12 nM | 69 ± 5% (vs CP-55,940) | [11] |
| JWH-018 M2 | [³⁵S]GTPγS Binding | EC₅₀ | 23 nM | 102 ± 8% (vs CP-55,940) | [11] |
| JWH-018 M3 | [³⁵S]GTPγS Binding | EC₅₀ | 29 nM | 100 ± 6% (vs CP-55,940) | [11] |
| JWH-018 M5 | [³⁵S]GTPγS Binding | EC₅₀ | 19 nM | 107 ± 4% (vs CP-55,940) | [11] |
| Δ⁹-THC | [³⁵S]GTPγS Binding | EC₅₀ | 72 nM | 60 ± 5% (vs CP-55,940) |[11] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol describes a typical procedure for assessing the functional activity of JWH-018 at CB1 receptors in brain tissue homogenates.
-
Membrane Preparation: Whole brains (e.g., from mice) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the membranes. The membrane pellet is washed, resuspended in assay buffer, and protein concentration is determined.[11]
-
Assay Reaction: The assay is performed in microtiter plates. Each well contains a mixture of membrane homogenate, assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA), a high concentration of GDP (e.g., 30-100 μM) to ensure binding is agonist-dependent, and the radiolabeled guanine (B1146940) nucleotide [³⁵S]GTPγS (e.g., 0.05-0.1 nM).[11][15]
-
Compound Addition: JWH-018 or other test compounds are added at various concentrations to determine dose-response curves. A known full agonist (e.g., CP-55,940) is used as a positive control, and buffer alone is used to determine basal binding. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubation: The plates are incubated, typically for 60-90 minutes at 30°C, to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.[16]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radiolabel from the unbound. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then normalized to the basal level and analyzed using non-linear regression to determine EC₅₀ (potency) and Emax (efficacy) values for each compound.[11]
References
- 1. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JWH-018 and JWH-073: Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of JWH-018: A Technical Guide for Researchers
An In-Depth Analysis of a Prototypical Synthetic Cannabinoid
JWH-018, a naphthoylindole, is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1][2] Originally synthesized for research purposes to explore the structure-activity relationships (SAR) of cannabimimetic indoles, it later emerged as a primary psychoactive component in "Spice" or "K2" herbal incense products.[3][4][5] This guide provides a detailed technical analysis of the SAR of JWH-018, presenting quantitative data, experimental methodologies, and visual representations of key concepts to aid researchers and drug development professionals.
Core Structure and Pharmacological Profile
JWH-018's structure consists of a naphthalene (B1677914) ring, an indole (B1671886) core, and an N-1 pentyl chain. This scaffold has been extensively modified to probe the structural requirements for cannabinoid receptor binding and activation. JWH-018 exhibits high affinity for both CB1 and CB2 receptors, with Ki values typically in the low nanomolar range, and demonstrates greater potency than Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][3][6][[“]][[“]][[“]] Unlike THC, which is a partial agonist, JWH-018 acts as a full agonist at the CB1 receptor, leading to a more intense and often unpredictable pharmacological response.[1][[“]][[“]]
Structure-Activity Relationship (SAR) Analysis
The affinity and efficacy of JWH-018 analogs are highly dependent on the chemical features of the three main structural components: the N-1 alkyl chain, the indole ring, and the naphthoyl moiety.
N-1 Alkyl Chain Modification
The length of the N-1 alkyl chain plays a crucial role in determining the binding affinity for both CB1 and CB2 receptors. Optimal activity is generally observed with chain lengths of three to six carbons.
| Compound | N-1 Alkyl Chain | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |
| JWH-073 | Butyl | 8.9 | 38.0 | [10] |
| JWH-018 | Pentyl | 9.0 | 2.9 | [10] |
| JWH-019 | Hexyl | 9.8 | 5.55 | [10] |
As illustrated in the table, the pentyl chain of JWH-018 provides a near-optimal length for high affinity at both receptors. Shortening the chain to a butyl group (JWH-073) maintains high CB1 affinity but significantly reduces CB2 affinity.[10] Lengthening the chain to a hexyl group (JWH-019) results in a slight decrease in affinity for both receptors compared to the pentyl analog.[10]
Indole Ring and Naphthoyl Moiety Substitutions
Modifications to the indole and naphthoyl rings have also been explored to understand their contribution to receptor interaction. Halogenation of the naphthoyl group, for instance, can lead to substantial changes in potency and affinity.[11] Furthermore, hydroxylation of the indole ring and the N-1 alkyl chain, which occurs during metabolism, can produce metabolites that retain significant affinity and activity at cannabinoid receptors.[2][5][12][13]
| Compound | Modification | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |
| JWH-018 | - | 9.0 | 2.9 | [10] |
| JWH-122 | 4-methylnaphthoyl | 0.69 | 1.2 | [11] |
| JWH-210 | 4-ethylnaphthoyl | 0.46 | 0.69 | [11] |
Substitutions at the 4-position of the naphthalene ring generally lead to increased affinity for both CB1 and CB2 receptors, with the ethyl-substituted analog JWH-210 showing particularly high affinity.[11]
Functional Activity
Beyond binding affinity, the functional consequences of receptor activation are critical. JWH-018 is a potent and efficacious CB1 receptor agonist, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][14] It also activates other downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[6][14]
| Compound | Assay | Parameter | Value (nM) | Efficacy | Reference |
| JWH-018 | cAMP Inhibition | IC₅₀ | 14.7 | 79% inhibition | [6] |
| JWH-018 | MAPK Activation | EC₅₀ | 4.4 | - | [6] |
| WIN55,212 | MAPK Activation | EC₅₀ | 69.9 | - | [6] |
JWH-018 is significantly more potent than the classic synthetic cannabinoid WIN55,212 in activating the MAPK pathway.[6]
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Principle: A radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is incubated with a preparation of cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2). The unlabeled test compound (e.g., JWH-018) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[14]
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells.
-
Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and BSA is used.
-
Incubation: A mixture of the cell membranes, the radioligand, and varying concentrations of the test compound is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes).[14]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition curve, and the Kᵢ value is calculated.[14]
Functional Assay: cAMP Inhibition
This assay measures the ability of a compound to act as an agonist or antagonist at G-protein coupled receptors that modulate the activity of adenylyl cyclase.
Principle: CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP production in cells expressing the cannabinoid receptor.
Protocol Outline:
-
Cell Culture: Cells expressing the CB1 or CB2 receptor are cultured.
-
Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: The cells are then incubated with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of the test compound that causes a 50% inhibition of forskolin-stimulated cAMP production (IC₅₀ or EC₅₀) is determined.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Cannabinoid receptor signaling cascade initiated by JWH-018.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Key structure-activity relationships of JWH-018.
Conclusion
The structure-activity relationship of JWH-018 is well-defined, with specific structural motifs contributing significantly to its high affinity and efficacy at cannabinoid receptors. The N-1 pentyl chain is optimal for potent, non-selective binding, while modifications to the naphthoyl ring can further enhance affinity. The generation of active metabolites through hydroxylation underscores the complex pharmacology of this compound. This guide provides a foundational understanding for researchers engaged in the study of synthetic cannabinoids and the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Moving around the molecule: Relationship between chemical structure and in vivo activity of synthetic cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 6. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
In Vitro Binding Affinity of JWH-018 to Cannabinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its high affinity for these receptors underlies its significant psychoactive effects, which often surpass those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] This technical guide provides a comprehensive overview of the in vitro binding affinity of JWH-018 for cannabinoid receptors, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
JWH-018 demonstrates high-nanomolar affinity for both human CB1 and CB2 receptors. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with lower values indicating a stronger interaction.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| JWH-018 | Human CB1 | 9.00 ± 5.00 nM | [1] |
| JWH-018 | Human CB2 | 2.94 ± 2.65 nM | [1] |
| JWH-018 | Mouse CB1 | 1.2 ± 0.3 nM | [2] |
| Δ⁹-THC | Mouse CB1 | 15.29 ± 4.5 nM | [2] |
Note: Ki values can vary based on specific experimental conditions, such as the radioligand and cell membrane preparations used.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of JWH-018 to cannabinoid receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (JWH-018) to displace a radiolabeled ligand from the receptor.[3]
Materials and Reagents
-
Cell Membranes: Commercially available cell membranes (e.g., from HEK-293 or CHO cells) expressing human CB1 or CB2 receptors.[4]
-
Radioligand: A suitable radiolabeled cannabinoid receptor agonist, such as [³H]CP-55,940.[2][4]
-
Test Compound: JWH-018.[5]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[4]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[4]
-
Scintillation Cocktail. [4]
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.[4]
Assay Procedure
-
Preparation of Reagents: Prepare serial dilutions of JWH-018 in the assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).[4]
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand ([³H]CP-55,940), and varying concentrations of JWH-018.[6] Total binding wells contain the radioligand and membranes, while non-specific binding wells contain an additional high concentration of an unlabeled ligand to saturate the receptors.[7] The plate is then incubated, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.[3]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[3][6]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.[4][8]
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[8]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the JWH-018 concentration.[4]
-
Determine IC50: Perform a non-linear regression analysis of the competition curve to determine the concentration of JWH-018 that inhibits 50% of the specific binding of the radioligand (IC50).[4]
-
Calculate Ki: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Signaling Pathways
JWH-018 is a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response.[1] Upon binding, it activates a cascade of intracellular signaling events primarily through G-protein coupling.[1]
G-protein Signaling Cascade
The activation of CB1 and CB2 receptors by JWH-018 initiates the dissociation of the heterotrimeric G-protein (Gi/o) into its α and βγ subunits.[9]
-
Inhibition of Adenylyl Cyclase: The Giα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9]
-
Modulation of Ion Channels: The βγ-subunits can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][9]
Mitogen-Activated Protein Kinase (MAPK) Pathway
In addition to the canonical G-protein signaling, JWH-018 has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][10] This pathway is involved in regulating various cellular processes, including gene expression and cell proliferation.[1]
Conclusion
JWH-018 is a high-affinity synthetic cannabinoid that potently activates both CB1 and CB2 receptors. Its in vitro binding characteristics, determined through robust methodologies like competitive radioligand binding assays, are consistent with its observed potent physiological and psychoactive effects. The activation of multiple intracellular signaling cascades, including the inhibition of adenylyl cyclase and stimulation of the MAPK pathway, highlights the complex cellular responses elicited by this compound. A thorough understanding of these interactions is critical for the fields of pharmacology, toxicology, and the development of novel therapeutic agents targeting the endocannabinoid system.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of JWH-018: A Technical Guide to Metabolite Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of JWH-018, a potent synthetic cannabinoid. It details the primary metabolic pathways, identifies the major metabolites, and outlines the experimental methodologies used for their characterization and quantification. This document is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug metabolism.
Introduction to JWH-018 Metabolism
JWH-018, (1-pentyl-3-(1-naphthoyl)indole), undergoes extensive metabolism in the body, primarily through oxidative and conjugative pathways.[1] The parent compound is rarely detected in urine, making the identification of its metabolites crucial for determining exposure.[1][2][3] The primary routes of metabolism include hydroxylation of the pentyl chain and indole (B1671886) ring, followed by oxidation to a carboxylic acid and subsequent glucuronidation.[1][4][5] These metabolic transformations are primarily carried out by cytochrome P450 (CYP) enzymes, with CYP2C9 being a major contributor, and UDP-glucuronosyltransferases (UGTs).[6][7][8]
The metabolites of JWH-018 are not merely inactive excretion products; several hydroxylated metabolites have been shown to retain significant affinity and agonist activity at cannabinoid receptors (CB1 and CB2).[9][10][11] This has important toxicological implications, as the biological activity of these metabolites may contribute to the overall pharmacological and adverse effects observed after JWH-018 use.[9][11]
Primary Metabolic Pathways
The metabolism of JWH-018 proceeds through two main phases:
-
Phase I Metabolism (Oxidation): This phase involves the introduction or unmasking of functional groups. For JWH-018, this primarily involves:
-
Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the molecule is a major metabolic step.[12] Monohydroxylation can occur on the pentyl side chain (at the ω and ω-1 positions, i.e., 5-hydroxypentyl and 4-hydroxypentyl) and on the indole and naphthalene (B1677914) rings.[6][12][13] Dihydroxylated and trihydroxylated metabolites have also been identified.[1][12]
-
Carboxylation: The terminal hydroxyl group of the 5-hydroxypentyl metabolite can be further oxidized to a carboxylic acid, forming JWH-018 pentanoic acid.[2][4] This carboxylic acid metabolite is a major urinary biomarker of JWH-018 intake.[2][14]
-
N-Dealkylation: Cleavage of the pentyl side chain can also occur.[12]
-
-
Phase II Metabolism (Conjugation): In this phase, the modified compounds are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion.
-
Glucuronidation: Hydroxylated and carboxylated metabolites of JWH-018 are extensively conjugated with glucuronic acid.[4][5][7] This is a major route of elimination, and metabolites are primarily excreted in urine as glucuronide conjugates.[1][4][7] Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, are involved in this process.[7] Interestingly, the major glucuronidated metabolite of the 5-hydroxypentyl derivative has been shown to act as a neutral antagonist at CB1 receptors.[15]
-
Below is a diagram illustrating the primary metabolic pathways of JWH-018.
Caption: Primary metabolic pathways of JWH-018.
Identification and Quantification of Primary Metabolites
The identification and quantification of JWH-018 metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for the analysis of JWH-018 metabolites in biological matrices such as urine and serum.[4][16][17] It allows for the separation of different metabolites and their isomers, followed by their specific detection and quantification based on their mass-to-charge ratio and fragmentation patterns.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the detection of JWH-018 metabolites, often after a derivatization step to increase their volatility.[13] While it can be a reliable technique, LC-MS/MS is generally preferred for its higher sensitivity and applicability to a wider range of metabolites without the need for derivatization.[13]
The following diagram outlines a general workflow for the identification of JWH-018 metabolites.
Caption: General experimental workflow for JWH-018 metabolite identification.
Quantitative Data Summary
The following tables summarize quantitative data on the major metabolites of JWH-018 found in human urine and the kinetic parameters of the enzymes involved in their formation.
Table 1: Urinary Concentrations of Major JWH-018 Metabolites
| Metabolite | Concentration Range (ng/mL) | Reference |
| JWH-018 pentanoic acid (Carboxylated) | > 50 | [4] |
| JWH-018 N-(5-hydroxypentyl) | > 30 | [4] |
| JWH-018 N-(4-hydroxypentyl) | 12 - 83 | [11] |
| JWH-018 N-pentanoic acid | < 5 (up to 4 weeks detection) | [2][18] |
| Hydroxylated Metabolites | < 1 (after 10h) | [2][18] |
Table 2: In Vitro Enzyme Kinetics for JWH-018 Metabolism
| Enzyme Variant | Metabolite | Km (μM) | Vmax (pmol/min/nmol) | Vmax/Km | Reference |
| CYP2C91 | (ω)-OH | 0.90 ± 0.32 | 14.61 ± 0.97 | 16.23 | [19] |
| CYP2C92 | (ω)-OH | 0.48 ± 0.10 | 26.62 ± 1.03 | 55.46 | [19] |
| CYP2C93 | (ω)-OH | 0.68 ± 0.21 | 2.75 ± 0.23 | 4.04 | [19] |
| CYP2C91 | (ω-1)-OH(S) | 0.89 ± 0.33 | 19.63 ± 1.54 | 22.06 | [19] |
| CYP2C92 | (ω-1)-OH(S) | 0.58 ± 0.14 | 38.54 ± 1.49 | 66.45 | [19] |
| CYP2C93 | (ω-1)-OH(S) | 0.43 ± 0.24 | 2.62 ± 0.45 | 6.09 | [19] |
| CYP2C91 | (ω-1)-OH(R) | 1.15 ± 0.49 | - | - | [19] |
| CYP2C92 | (ω-1)-OH(R) | 0.65 ± 0.15 | - | - | [19] |
| CYP2C9*3 | (ω-1)-OH(R) | 2.61 ± 2.52 | - | - | [19] |
| Various UGTs | Hydroxylated Metabolites | 12 - 18 | - | - | [7] |
Note: (ω)-OH refers to hydroxylation at the terminal position of the pentyl chain (5-hydroxypentyl), and (ω-1)-OH refers to hydroxylation at the sub-terminal position (4-hydroxypentyl).
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies for the identification and quantification of JWH-018 metabolites.
In Vitro Metabolism Studies with Human Liver Microsomes
-
Objective: To identify the Phase I metabolites of JWH-018.
-
Methodology:
-
Incubation: JWH-018 is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate cytochrome P450-mediated metabolism.[12]
-
Extraction: The reaction is stopped, and the metabolites are extracted from the incubation mixture using a suitable organic solvent.
-
Analysis: The extracted samples are analyzed by LC-MS/MS to identify the metabolites based on their mass spectra and fragmentation patterns.[12]
-
In Vitro Glucuronidation Assays
-
Objective: To identify the UGT isoforms responsible for the glucuronidation of JWH-018 metabolites.
-
Methodology:
-
Incubation: Hydroxylated metabolites of JWH-018 are incubated with individual recombinant human UGT isoforms or human liver and intestinal microsomes in the presence of the cofactor UDP-glucuronic acid.[5][7]
-
Analysis: The formation of glucuronide conjugates is monitored and quantified using LC-MS/MS or HPLC-UV.[5][7]
-
Analysis of Human Urine Samples
-
Objective: To identify and quantify the major urinary metabolites of JWH-018.
-
Methodology:
-
Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to cleave the glucuronide conjugates and release the free metabolites, which increases the sensitivity of detection for the hydroxylated and carboxylated forms.[20]
-
Sample Preparation: The hydrolyzed urine is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering substances.[13]
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS.[4][16]
-
Chromatographic Separation: A C18 analytical column is commonly used with a gradient elution of mobile phases consisting of acidified water and acetonitrile.[4]
-
Mass Spectrometric Detection: Detection is typically performed in positive ion mode using electrospray ionization (ESI).[4] Multiple reaction monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for each metabolite.
-
-
Conclusion
The metabolism of JWH-018 is a complex process involving multiple enzymatic pathways that lead to a variety of metabolites. The identification of these metabolites, particularly the hydroxylated and carboxylated derivatives and their glucuronide conjugates, is essential for forensic and clinical toxicology. The continued activity of some of these metabolites at cannabinoid receptors highlights the importance of understanding their pharmacological profiles. The analytical methods described in this guide, primarily LC-MS/MS, provide the necessary sensitivity and specificity for the reliable detection and quantification of JWH-018 metabolites in biological samples. This in-depth understanding of JWH-018 metabolism is crucial for interpreting toxicological findings and for the development of effective strategies for the detection of synthetic cannabinoid use.
References
- 1. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 2. Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation of synthetic cannabinoids JWH-018 and JWH-073, metabolites by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro phase I metabolism of the synthetic cannabimimetic JWH-018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ANALYSIS OF METABOLITES OF SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 BY CHROMATOGRAPHYMASS-SPECTROMETRIC (LC-MS/MS)METHOD IN BIOLOGICAL FLUIDS | Collection of Scientific Works of Tbilisi State Medical University [journals.4science.ge]
- 18. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 19. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
The Neurochemical Impact of JWH-018 on Dopamine Release: A Technical Whitepaper
Abstract
JWH-018, a potent synthetic cannabinoid agonist, has been a compound of significant interest due to its high affinity for cannabinoid receptors and its profound psychoactive effects. Unlike classical psychostimulants, JWH-018 modulates the mesolimbic dopamine (B1211576) system through indirect mechanisms. This technical guide provides an in-depth analysis of the neurochemical effects of JWH-018, focusing specifically on its mechanism of action, quantitative impact on dopamine release, and the experimental protocols used to elucidate these effects. Data is presented to highlight its distinct pharmacological profile compared to substances like cocaine and amphetamine. This document serves as a comprehensive resource for professionals engaged in neuropharmacology, addiction research, and drug development.
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 cannabinoid receptors, with a higher affinity than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] Its abuse is associated with significant psychomotor agitation and psychosis, effects which are closely linked to the modulation of central dopamine pathways.[2][3] Understanding the precise interaction between JWH-018 and the dopaminergic system is critical for both clinical toxicology and the development of potential therapeutic interventions. This paper details the primary mechanism of JWH-018-induced dopamine release: the disinhibition of dopaminergic neurons in the Ventral Tegmental Area (VTA).
Mechanism of Action: CB1 Receptor-Mediated Disinhibition
The principal mechanism by which JWH-018 elevates dopamine levels in the Nucleus Accumbens (NAc) is not through direct action on dopamine transporters (DAT), but via an indirect pathway involving the VTA.[4][5]
-
CB1 Receptor Activation: JWH-018 binds to and activates CB1 receptors, which are densely expressed on the presynaptic terminals of GABAergic interneurons within the VTA.[5]
-
Inhibition of GABA Release: Activation of these presynaptic CB1 receptors inhibits the release of the neurotransmitter GABA (gamma-aminobutyric acid) from the interneurons.[1]
-
Disinhibition of Dopamine Neurons: GABA is an inhibitory neurotransmitter. By reducing its release, JWH-018 effectively "removes the brakes" from the VTA's dopamine-producing neurons. This process is known as disinhibition.[1][4]
-
Increased Dopamine Release: Freed from the tonic inhibition of GABA, the VTA dopamine neurons increase their firing rate, leading to a surge of dopamine release in their terminal fields, most notably the NAc shell.[1]
This pathway highlights a fundamental difference from psychostimulants like cocaine, which primarily block the reuptake of dopamine at the synapse, or amphetamine, which promotes dopamine release directly from vesicles.[4] JWH-018 shows a poor binding affinity for the human dopamine transporter, confirming its distinct mechanism of action.[3]
Quantitative Effects on Dopamine Neurotransmission
In vivo microdialysis studies in rodents have successfully quantified the impact of JWH-018 on extracellular dopamine levels. The data reveals a dose-dependent and regionally specific effect, primarily targeting the NAc shell, a brain region critically involved in reward and reinforcement.
| Parameter | Value | Animal Model | Dosage (i.p.) | Brain Region | Reference |
| Peak Dopamine Increase | ~150% of baseline | Freely moving mice | 0.3 mg/kg | Nucleus Accumbens (NAc) Shell | [2][4] |
| Effective Dose Range | Stimulatory Effect | Rats | 0.25 mg/kg | NAc Shell | [1] |
| Ineffective Dose Range | No significant effect | Rats | 0.125 mg/kg & 0.5 mg/kg | NAc Shell | [1] |
| Basal Dopamine Levels | 15 ± 5 fmol/10 µl | Freely moving mice | N/A | NAc Shell | [2][4] |
| Parameter | Value (Ki) | Assay Type | Reference |
| Binding Affinity at DAT | >1000 nM | In vitro competition binding (human DAT) | [3] |
Experimental Protocols
The characterization of JWH-018's neurochemical profile relies on several key experimental techniques.
In Vivo Microdialysis
This procedure is used to measure extracellular neurotransmitter levels in the brains of freely moving animals, providing real-time data on drug effects.
-
Surgical Procedure: Male mice or rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the NAc shell. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: A systemic injection of JWH-018 (e.g., 0.3 mg/kg, i.p.) is administered.
-
Post-Injection Sampling: Sample collection continues for several hours to monitor changes in dopamine concentration relative to the baseline.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Ex Vivo Whole-Cell Patch Clamp Electrophysiology
This technique was used to directly measure the effect of JWH-018 on the synaptic currents of VTA dopamine neurons. Recordings demonstrated that JWH-018 decreases GABAA-mediated inhibitory post-synaptic currents in a dose-dependent manner, providing direct evidence for the disinhibition mechanism.[1]
Radioligand Binding Assays
Competition binding studies were performed to assess JWH-018's affinity for the dopamine transporter (DAT). These experiments used membranes from cells expressing human DAT and a radiolabeled ligand that binds to DAT. By measuring how effectively JWH-018 competes with the radioligand, its binding affinity (Ki) was determined to be very low, ruling out DAT inhibition as a primary mechanism of action.[2][3]
Effects of Repeated Exposure
Chronic or repeated administration of JWH-018 induces significant neuroadaptive changes in the mesolimbic dopamine system.[6][7] Studies in rats exposed to JWH-018 for 14 consecutive days revealed:
-
A decrease in the number of spontaneously active dopamine neurons in the VTA.[6][8]
-
A reduced stimulation of dopamine release in the NAc shell in response to a subsequent JWH-018 challenge.[6][7]
-
A potentiated stimulation of dopamine release in the NAc core in response to the same challenge.[6][7]
These findings suggest that chronic use leads to a complex rewiring and desensitization of the mesolimbic pathway, potentially contributing to the development of tolerance, dependence, and the negative affective states reported during withdrawal.[6]
Conclusion
JWH-018 enhances dopamine release in the nucleus accumbens shell through a distinct, indirect mechanism. By acting as a potent agonist at CB1 receptors on VTA GABAergic interneurons, it suppresses inhibitory signaling and disinhibits dopamine neurons. This mechanism contrasts sharply with that of classical psychostimulants. Quantitative data from microdialysis studies confirm a robust but dose-specific increase in extracellular dopamine. The neuroadaptations observed following repeated exposure, including a functional shift in dopamine dynamics from the NAc shell to the core, provide critical insights into the long-term consequences of synthetic cannabinoid use. This detailed understanding is paramount for the scientific and medical communities addressing the challenges posed by these novel psychoactive substances.
References
- 1. Stimulation of in vivo dopamine transmission and intravenous self-administration in rats and mice by JWH-018, a Spice cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-psychotic effects of synthetic cannabinoids: interactions with central dopamine, serotonin and glutamate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice [frontiersin.org]
- 5. Different development patterns of reward behaviors induced by ketamine and JWH-018 in striatal GAD67 knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeated exposure to JWH-018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Initial research on the psychoactive properties of JWH-018
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the naphthoylindole family of compounds.[1][2] Originally synthesized by organic chemist John W. Huffman at Clemson University for research into the endocannabinoid system, JWH-018 later emerged as a primary psychoactive component in "herbal incense" products marketed under names like "Spice" and "K2".[1][2][3] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis which is a partial agonist, JWH-018 is a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][4] This distinction in pharmacological activity is believed to contribute to the often more intense and prolonged psychoactive effects, as well as a different and potentially more severe adverse effect profile, reported by users.[4][5] This technical guide provides a comprehensive overview of the psychoactive properties of JWH-018, focusing on its receptor binding affinity, functional activity, signaling pathways, and the experimental protocols used to characterize these properties.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the interaction of JWH-018 and its metabolites with cannabinoid receptors.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| JWH-018 | Human CB1 | 9.00 ± 5.00[1] |
| Human CB2 | 2.94 ± 2.65[1] | |
| Mouse CB1 | 1.2 ± 0.3[6] | |
| JWH-018 Metabolite M1 | Mouse CB1 | 2.6 ± 0.3[6] |
| JWH-018 Metabolite M2 | Mouse CB1 | ~5[6] |
| JWH-018 Metabolite M3 | Mouse CB1 | ~15[6] |
| JWH-018 Metabolite M4 | Mouse CB1 | ~15[6] |
| JWH-018 Metabolite M5 | Mouse CB1 | ~15[6] |
| Δ⁹-THC | Mouse CB1 | 15.29 ± 4.5[6] |
Table 1: Receptor Binding Affinities of JWH-018 and its Metabolites.
| Compound | Receptor | Efficacy (EC50, nM) |
| JWH-018 | Human CB1 | 102[1] |
| Human CB2 | 133[1] |
Table 2: Functional Efficacy of JWH-018.
Signaling Pathways
JWH-018, as a full agonist at CB1 and CB2 receptors, initiates a cascade of intracellular signaling events upon binding. These G-protein coupled receptors (GPCRs) primarily couple to the Gi/o family of G-proteins.
Figure 1: JWH-018 initiated G-protein signaling cascade.
Activation of the CB1/CB2 receptor by JWH-018 leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduced activity of protein kinase A (PKA).[4] The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2] Furthermore, JWH-018 has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4]
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a ligand (in this case, JWH-018) to a receptor.
Figure 2: Workflow for a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of JWH-018 and its metabolites for cannabinoid receptors.
Materials:
-
Membrane preparations containing the receptor of interest (e.g., mouse brain homogenates for CB1, CHO-hCB2 cell membranes for CB2).[6][7]
-
Radioligand, such as [³H]CP-55,940.[6]
-
Test compounds: JWH-018 and its metabolites.[6]
-
Assay buffer.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Figure 3: Workflow for a [³⁵S]GTPγS binding assay.
Objective: To determine the potency (EC50) and efficacy (Emax) of JWH-018 as a CB1 receptor agonist.
Materials:
-
GDP.
-
Test agonist (JWH-018).
-
Assay buffer.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated in the presence of [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination: The reaction is terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: The data is plotted as the amount of [³⁵S]GTPγS bound versus the agonist concentration to determine the EC50 and Emax values.[8][9]
In Vivo Effects
In vivo studies in animal models, typically mice, are used to characterize the physiological and behavioral effects of JWH-018. The "cannabinoid tetrad" is a battery of four tests used to assess cannabinoid-like activity.[3]
The Cannabinoid Tetrad:
-
Analgesia: Assessment of pain response, often using the tail-flick test.[10]
-
Catalepsy: Measurement of the immobility of the animal, for instance, using the bar test.[10][11]
-
Hypoactivity: Quantification of spontaneous locomotor activity.[9][11]
JWH-018 produces dose-dependent effects in all four measures of the cannabinoid tetrad, indicating potent cannabinoid-like activity in vivo.[11][12] Studies have also shown that JWH-018 can induce bradycardia and hypothermia in rats.[1]
Metabolism
JWH-018 undergoes extensive Phase I metabolism, primarily through hydroxylation and N-dealkylation.[1][5] The major urinary metabolite is a monohydroxylated compound on the omega minus one carbon of the pentyl side chain.[1] Importantly, several of the monohydroxylated metabolites of JWH-018 retain high affinity for and activity at CB1 receptors, with some acting as full agonists.[5][6][13] This is a significant difference from THC, which has only one major active metabolite.[5][13] The formation of these potent, biologically active metabolites may contribute to the distinct and often more severe toxicological profile of JWH-018 compared to cannabis.[4][13]
Conclusion
JWH-018 is a potent, full agonist at both CB1 and CB2 cannabinoid receptors, with a higher affinity for the CB2 receptor. Its activation of these receptors triggers a cascade of intracellular signaling events, primarily through Gi/o proteins, leading to the modulation of adenylyl cyclase and ion channel activity, as well as the activation of the MAPK pathway. In vivo, JWH-018 exhibits classic cannabinoid-like effects. A crucial aspect of its pharmacology is its extensive metabolism into multiple active metabolites that retain significant affinity and efficacy at cannabinoid receptors. This contributes to a complex and potent pharmacological profile that likely underlies its intense psychoactive effects and the greater prevalence of adverse events compared to THC. The data and protocols presented in this guide provide a foundational understanding for further research into the pharmacology and toxicology of JWH-018 and other synthetic cannabinoids.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 4. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 6. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 7. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JWH-018 In Vivo Mouse Studies: A Detailed Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of experimental protocols for conducting in vivo studies in mice using JWH-018, a potent synthetic cannabinoid. The following sections detail the necessary methodologies for key experiments, present quantitative data in a structured format, and include diagrams of relevant signaling pathways and experimental workflows.
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] It is significantly more potent than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][3] Understanding its pharmacological effects and mechanisms of action is crucial for both toxicological assessment and the development of potential therapeutic applications. This document outlines standardized protocols for administering JWH-018 to mice and assessing its physiological and behavioral effects.
Data Presentation
Receptor Binding Affinities and Functional Activity
JWH-018 exhibits high affinity for both CB1 and CB2 receptors, initiating a cascade of intracellular signaling events.[1]
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Reference |
| Human CB1 | 9.00 ± 5.00 nM | 102 nM (ERK1/2 Phosphorylation) | [1][2] |
| Human CB2 | 2.94 ± 2.65 nM | 133 nM | [1][4] |
In Vivo Behavioral and Physiological Effects (Intraperitoneal Administration)
The following table summarizes the dose-dependent effects of JWH-018 administered intraperitoneally (i.p.) in mice. Effects can vary based on the specific mouse strain and experimental conditions.
| Dose (mg/kg, i.p.) | Behavioral/Physiological Effect | Mouse Strain | Reference |
| 0.125 | No significant increase in dopamine (B1211576) transmission in the NAc shell. | Not Specified | [5][6] |
| 0.25 | Increased dopamine transmission in the nucleus accumbens (NAc) shell. | Not Specified | [5][6] |
| 0.3 | Increased spontaneous locomotion; increased dopamine levels in the NAc shell. | ICR (CD-1) | [5][6] |
| 0.5 | No significant increase in dopamine transmission in the NAc shell. | Not Specified | [5][6] |
| 1.0 | Full substitution for Δ⁹-THC in drug discrimination studies. | Not Specified | [7] |
| 3.0 | Daily administration for 5 days leads to downregulation and desensitization of CB1 receptors. | Not Specified | [8] |
| 10.0 | Induction of spontaneous convulsions; maximal antinociceptive effect in the tail-flick test. | Not Specified | [7][8] |
Experimental Protocols
JWH-018 Preparation and Administration
Objective: To prepare JWH-018 for intraperitoneal (i.p.) injection in mice.
Materials:
-
JWH-018
-
Tween 80
-
0.9% Saline
-
Ethanol (optional, for initial dissolution)
-
Vortex mixer
-
Sonicator
-
Syringes (1 mL)
-
Needles (28-gauge)
Protocol:
-
Weigh the desired amount of JWH-018.
-
To aid in dissolution, JWH-018 can be initially dissolved in a small volume of absolute ethanol.[6]
-
Add Tween 80 to the JWH-018 solution. A common final concentration of Tween 80 in the vehicle is 8%.[7]
-
Add 0.9% saline to the mixture to achieve the final desired drug concentration. The final vehicle composition is typically 8% Tween 80 and 92% 0.9% saline.[7]
-
Vortex the solution vigorously until a homogenous suspension is formed.
-
Sonication may be used to further ensure complete dissolution and a uniform mixture.
-
Administer the JWH-018 solution to mice via intraperitoneal injection at a volume of 0.01 mL/g of body weight.[7]
Cannabinoid Tetrad Assessment
Objective: To evaluate the classic cannabinoid effects of JWH-018 in mice, which include hypothermia, antinociception, catalepsy, and suppression of locomotor activity.[7][9]
3.2.1. Hypothermia Assessment
Materials:
-
Rectal thermometer suitable for mice
Protocol:
-
Measure the baseline rectal temperature of each mouse before JWH-018 administration.
-
Administer JWH-018 or vehicle control.
-
At specified time points post-injection (e.g., 30, 60, 90, 120 minutes), measure the rectal temperature again.
-
Calculate the change in temperature from baseline for each mouse.
3.2.2. Antinociception (Tail-Flick Test)
Materials:
-
Tail-flick analgesia meter
Protocol:
-
Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and measuring the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Administer JWH-018 or vehicle control.
-
At specified time points post-injection, re-test the tail-flick latency.
-
An increase in latency indicates an antinociceptive effect.
3.2.3. Catalepsy (Horizontal Bar Test)
Materials:
-
Horizontal bar raised a few centimeters from the surface.
Protocol:
-
Gently place the mouse's forepaws on the horizontal bar.
-
Measure the time it takes for the mouse to remove its paws and move.
-
A longer duration of immobility is indicative of catalepsy.
3.2.4. Locomotor Activity Suppression
Materials:
-
Open-field arena equipped with automated photobeam tracking or video tracking software.
Protocol:
-
Place the mouse in the open-field arena and allow for a brief habituation period.
-
Administer JWH-018 or vehicle control.
-
Record the total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena for a specified duration.
-
A decrease in these parameters compared to the vehicle control group indicates locomotor suppression.[5][6]
Anxiety-Related Behavior (Elevated Plus Maze)
Objective: To assess anxiety-like behavior in mice following JWH-018 administration.[10]
Materials:
-
Elevated plus maze (EPM) apparatus.
Protocol:
-
The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Administer JWH-018 or vehicle control.
-
At a specified time post-injection, place the mouse in the center of the maze, facing an open arm.
-
Record the time spent in the open arms versus the closed arms and the number of entries into each arm type for a set duration (e.g., 5 minutes).
-
A decrease in the time spent and entries into the open arms is interpreted as an anxiogenic-like effect.[10]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling cascade initiated by JWH-018 and a typical experimental workflow for in vivo mouse studies.
References
- 1. benchchem.com [benchchem.com]
- 2. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurocognition and subjective experience following acute doses of the synthetic cannabinoid JWH‐018: a phase 1, placebo‐controlled, pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JWH-018 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice [frontiersin.org]
- 6. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convulsant Effects of Abused Synthetic Cannabinoids JWH-018 and 5F-AB-PINACA Are Mediated by Agonist Actions at CB1 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Administration of Smoked JWH-018 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-018 is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its recreational use, often through smoking herbal blends, has been associated with significant public health concerns due to its profound psychoactive effects and potential for severe adverse reactions.[2][3] Controlled administration in a research setting is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential therapeutic or toxicological effects. These application notes provide detailed protocols for the preparation and controlled administration of smoked JWH-018, as well as for the assessment of its effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the controlled administration of smoked or inhaled JWH-018 to human participants.
Table 1: Pharmacokinetics of Inhaled JWH-018
| Matrix | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) (hours) | Reference(s) |
| Serum | 2 mg | 2.9 - 9.9 (for 2 & 3 mg doses) | ~0.08 | 1.3 (median, initial), 5.7 (median, terminal) | [4] |
| 3 mg | 2.9 - 9.9 (for 2 & 3 mg doses) | ~0.08 | 1.3 (median, initial), 5.7 (median, terminal) | [4] | |
| 75 µg/kg | ~8 | ~0.08 | Not Reported | [5] | |
| Oral Fluid | 2 mg | 2.2 - 2036 (median 25.7 for 2 & 3 mg doses) | Not Reported | 1.69 (median) | [6] |
| 3 mg | 2.2 - 2036 (median 25.7 for 2 & 3 mg doses) | Not Reported | 1.69 (median) | [6] |
Table 2: Subjective and Cognitive Effects of Smoked/Inhaled JWH-018
| Effect | Dose | Observation | Reference(s) |
| Subjective "High" | 2 mg | Increased at 1 and 2 hours post-administration. | [7] |
| 3 mg | Increased at 1 and 2 hours post-administration. | [7] | |
| 75 µg/kg | Maximum subjective high (average 64%) reached at 30 minutes. | [5] | |
| Cognitive Impairment | 2 mg | Impaired performance on tracking, divided attention, and stop signal tasks. | [7] |
| 75 µg/kg | Impaired motor coordination, attention, and memory. | [5] |
Experimental Protocols
Protocol for Preparation of JWH-018 Cigarettes
This protocol is adapted from Cooper et al. (2018) for preparing synthetic cannabinoid cigarettes for research.[2][6]
Materials:
-
JWH-018 powder
-
Placebo cannabis plant matter (0.0% THC)
-
Glass vials
-
Pipettes
-
Vortex mixer
-
Fume hood
-
Drying oven or vacuum desiccator
-
Cigarette rolling machine and papers
Procedure:
-
Stock Solution Preparation: In a fume hood, dissolve a known weight of JWH-018 powder in 95% ethanol to create a stock solution of a specific concentration (e.g., 10 mg/mL).
-
Dilution for Desired Doses: Prepare serial dilutions of the stock solution to achieve the desired concentrations for each cigarette dose. For example, to prepare a 1 mg JWH-018 cigarette, you would need 1 mg of JWH-018 in a volume of solvent that can be fully absorbed by the plant material.
-
Adulteration of Plant Material:
-
Weigh 800 mg of placebo cannabis plant matter for each cigarette.
-
Place the plant matter into a glass vial.
-
Add 1 mL of the desired JWH-018 solution to the vial.[6] The volume may need to be adjusted based on the absorptive capacity of the plant material.
-
Seal the vial and vortex thoroughly to ensure even distribution of the solution.
-
-
Drying:
-
Uncap the vials in the fume hood and allow the ethanol to evaporate overnight.
-
Alternatively, use a drying oven at a low temperature (e.g., 40°C) or a vacuum desiccator to expedite the drying process. Ensure all solvent has evaporated.
-
-
Cigarette Rolling:
-
Once the plant material is completely dry, use a cigarette rolling machine to roll the 800 mg of adulterated plant matter into a standard cigarette.
-
-
Quality Control:
-
It is recommended to analyze a subset of the prepared cigarettes using a validated analytical method (e.g., UPLC-MS/MS) to confirm the concentration and homogeneity of JWH-018.[3]
-
Protocol for Controlled Smoked Administration
Pre-session Preparations:
-
Ensure the participant has provided informed consent and meets all inclusion/exclusion criteria.
-
The participant should be in a well-ventilated room with continuous medical monitoring.
-
Have emergency medical equipment readily available.
Administration Procedure:
-
Vaporization Method:
-
Cigarette Smoking Method (Paced Puffing Procedure):
-
Provide the participant with the prepared JWH-018 cigarette.
-
Instruct the participant to follow a paced puffing procedure to standardize the dose delivery. For example:
-
"Prepare to puff." (5 seconds)
-
"Puff now." (2-second inhalation)
-
"Hold your breath." (8 seconds)
-
"Exhale."
-
-
Repeat this procedure at set intervals (e.g., every 30-60 seconds) for a predetermined number of puffs or until the cigarette is consumed to a specific butt length.
-
Protocol for Assessment of Subjective Effects
Materials:
-
Visual Analog Scale (VAS) questionnaires (either paper-based or computerized).
Procedure:
-
Administer the VAS questionnaire at baseline (before drug administration) and at regular intervals post-administration (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).
-
The VAS should consist of 100 mm lines anchored with opposing descriptors at each end.
-
Include the following items:
-
"Good Effect" (anchors: "None" to "A Lot")
-
"High" (anchors: "Not at all" to "Extremely")
-
"Sedated/Tired" (anchors: "Not at all" to "Extremely")
-
"Drug Liking" (anchors: "Dislike a lot" to "Like a lot")
-
"Stimulated" (anchors: "Not at all" to "Extremely")
-
"Willingness to Take Again" (anchors: "Definitely not" to "Definitely so")
-
A four-anchored scale for intoxication: "relaxed," "calm/chill," "high," and "stoned/baked."[10]
-
Protocols for Cognitive and Psychomotor Performance Assessment
Objective: To measure psychomotor coordination and attention.
Apparatus:
-
Computer with CTT software.
-
Joystick or keyboard for input.
Procedure:
-
The participant is presented with an unstable cursor on the screen that deviates from a central target.
-
The participant's task is to keep the cursor on the target using the joystick or keyboard.
-
The difficulty of the task increases over time as the instability of the cursor increases.
-
The task ends when the participant can no longer control the cursor, and the score is based on the level of difficulty achieved.
-
Administer the CTT at baseline and at specified time points post-administration.
Objective: To assess the ability to attend to and process multiple sources of information simultaneously.
Apparatus:
-
Computer with DAT software.
-
Headphones.
Procedure:
-
The participant is required to perform two tasks concurrently:
-
Visual Task: A primary tracking task similar to the CTT or a visual search task.
-
Auditory Task: Monitoring a series of auditory stimuli (e.g., letters, numbers) and responding when a target stimulus is presented.
-
-
Performance on both tasks is measured and compared to baseline performance on each task individually.
-
Administer the DAT at baseline and at specified time points post-administration.
Objective: To measure response inhibition.
Apparatus:
-
Computer with SST software.
-
Response keys.
Procedure:
-
Go Trials: The participant is presented with a visual stimulus (e.g., an arrow pointing left or right) and must press the corresponding response key as quickly as possible.
-
Stop Trials: On a subset of trials (e.g., 25%), an auditory stop signal (a beep) is presented shortly after the visual stimulus. The participant must inhibit their response on these trials.
-
Stop-Signal Delay (SSD): The time interval between the visual stimulus and the stop signal (the SSD) is varied adaptively.
-
If the participant successfully inhibits their response, the SSD on the next stop trial is increased (making it harder to stop).
-
If the participant fails to inhibit their response, the SSD is decreased (making it easier to stop).
-
-
The primary outcome measure is the Stop-Signal Reaction Time (SSRT), which is an estimate of the time it takes to inhibit a response.
-
Administer the SST at baseline and at specified time points post-administration.
Protocol for Analysis of Biological Samples
This protocol provides a general workflow for the analysis of JWH-018 and its metabolites in plasma.
Materials:
-
Blood collection tubes (e.g., with EDTA).
-
Centrifuge.
-
Freezer (-80°C).
-
Acetonitrile (B52724) (ice-cold).
-
Internal Standard (ISTD) solution (e.g., deuterated JWH-018).
-
LC-MS/MS system.
Procedure:
-
Sample Collection: Collect blood samples at specified time points post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Sample Extraction (based on Cooper et al., 2018): [6]
-
Add 10 µL of ISTD to 1 mL of plasma sample.
-
Vortex and allow to equilibrate.
-
Add 2 mL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Place the samples in a -40°C freezer for at least 2 hours.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify JWH-018 and its metabolites.
Visualizations
JWH-018 Signaling Pathway
Caption: Signaling pathway of JWH-018 upon binding to cannabinoid receptors.
Experimental Workflowdot
References
- 1. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subjective drug-effect ratings predict cannabis self-administration in people who use cannabis daily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stop Signal Task (SST) - Millisecond [millisecond.com]
- 4. researchgate.net [researchgate.net]
- 5. Stop Signal Task (SST) - Cambridge Cognition [cambridgecognition.com]
- 6. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neurocognition and Subjective Experience Following Acute Doses of the Synthetic Cannabinoid JWH-018: Responders Versus Nonresponders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurocognition and subjective experience following acute doses of the synthetic cannabinoid JWH‐018: a phase 1, placebo‐controlled, pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Subjective Cannabis Effects in Daily Life with Contemporary Young Adult Language - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of JWH-018 in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of the synthetic cannabinoid JWH-018 and its metabolites in various biological matrices. The protocols detailed below are intended to guide researchers in the development and implementation of robust analytical procedures for forensic, clinical, and research purposes.
Introduction
JWH-018 is a potent synthetic cannabinoid that has been widely abused as a component of "Spice" or "K2" products. Due to its high affinity for cannabinoid receptors CB1 and CB2, its consumption can lead to significant psychoactive effects and potential health risks. Accurate and sensitive detection of JWH-018 and its metabolites in biological fluids is crucial for clinical toxicology, forensic investigations, and understanding the pharmacology of this compound. The parent compound, JWH-018, is often extensively metabolized, making the detection of its metabolites essential for confirming exposure. The primary metabolites include hydroxylated and carboxylated derivatives, which are often excreted in urine as glucuronide conjugates.[1][2][3][4]
Analytical Approaches
A variety of analytical techniques have been employed for the detection of JWH-018 and its metabolites. Immunoassays can be used for initial screening; however, due to potential cross-reactivity and the rapid emergence of new synthetic cannabinoids, confirmatory analysis using mass spectrometry is essential.[5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the confirmation and quantification of JWH-018 and its metabolites.[4][9][10]
Section 1: Analysis in Urine
Urine is a common matrix for detecting JWH-018 use due to the high concentration of metabolites and non-invasive sample collection. Since JWH-018 is extensively metabolized, the parent compound is rarely detected in urine.[2][11] Therefore, analytical methods should target its major metabolites, such as the N-pentanoic acid, 5-hydroxypentyl, and 6-hydroxyindole (B149900) derivatives.[4][12]
Quantitative Data for JWH-018 Metabolite Detection in Urine
| Analyte | Method | LLD/LOD (ng/mL) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| JWH-018 Metabolites (general) | GC-MS | 2.8 | - | - | [4] |
| JWH-018 Metabolites (general) | LC-MS/MS | ~2 | - | - | [4] |
| JWH-018-OH, JWH-018-COOH | LC-MS/MS | - | 2 | 2 - 1000 | [13] |
| JWH-018 & JWH-073 Metabolites | LC-MS/MS | - | 0.01 | - | [14] |
LLD: Lower Limit of Detection, LOD: Limit of Detection, LLOQ: Lower Limit of Quantification
Experimental Protocol: LC-MS/MS Analysis of JWH-018 Metabolites in Urine
This protocol describes a common method for the extraction and analysis of JWH-018 metabolites from urine samples.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add an internal standard (e.g., JWH-018-d9).
-
Add 2 mL of 100mM acetate (B1210297) buffer (pH 5.0) and 50 µL of β-glucuronidase.[10]
-
Vortex for 30 seconds and incubate at 65°C for 1-2 hours to cleave the glucuronide conjugates.[10]
-
Allow the sample to cool to room temperature.
-
Condition a polymeric strong-cationic exchange SPE cartridge with methanol (B129727) and water.[15]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 100mM acetate buffer (pH 5) and a methanol/acetate buffer mixture.[10]
-
Dry the cartridge under vacuum.
-
Elute the analytes with an appropriate solvent, such as ethyl acetate.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile (B52724):water).[16]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent Zorbax Eclipse XDB-C18 analytical column (150 × 4.6 mm, 5 µm).[1][15]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.[1]
-
Flow Rate: 0.6 mL/min.[17]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][15]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each targeted metabolite.
Workflow Diagram: Urine Analysis
Caption: Workflow for JWH-018 metabolite analysis in urine.
Section 2: Analysis in Blood (Whole Blood, Serum, Plasma)
Blood analysis provides information on recent drug use and impairment. Both the parent compound JWH-018 and its metabolites can be detected in blood samples.
Quantitative Data for JWH-018 Detection in Blood
| Analyte | Method | LOD (ng/mL) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| JWH-018 | UPLC-MS/MS | 0.01 | 0.05 | 0.05 - 50 | [16][18] |
| JWH-073 | UPLC-MS/MS | 0.01 | 0.05 | 0.05 - 50 | [16][18] |
| JWH-018 & Metabolites | LC-MS/MS | 0.675 | 3.375 | - | [19] |
| JWH-018 & Metabolites | LC-MS/MS | 0.03 | - | - | [14] |
LOD: Limit of Detection, LLOQ: Lower Limit of Quantification
Experimental Protocol: LC-MS/MS Analysis of JWH-018 in Whole Blood
This protocol outlines a liquid-liquid extraction (LLE) method for whole blood samples.
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)
-
To 0.2 mL of whole blood, add 20 µL of an internal standard solution (e.g., JWH-018-d9 at 100 ng/mL).[20]
-
Precipitate proteins by adding 0.6 mL of ice-cold acetonitrile dropwise while vortexing.[20][21]
-
Vortex for 5 minutes and then centrifuge at 13,000 rpm for 5 minutes.[20]
-
Transfer the supernatant to a clean tube.
-
For LLE, samples can be basified (e.g., pH 10.2) and extracted with a non-polar organic solvent like ethyl ether.[18]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A rapid separation can be achieved using a UPLC system with a suitable C18 or biphenyl (B1667301) column.[22][23]
-
Mobile Phase A: 0.1% formic acid in water.[18]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[18]
-
Gradient: A fast gradient is typically used to ensure a short run time (e.g., under 3 minutes).[16][18]
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: MRM mode for targeted analytes.
Workflow Diagram: Blood Analysis
References
- 1. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 4. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
- 11. Screening for the synthetic cannabinoid JWH-018 and its major metabolites in human doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring of urinary metabolites of JWH-018 and JWH-073 in legal cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Solid-phase extraction and quantitative measurement of omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. research.unite.it [research.unite.it]
- 18. researchgate.net [researchgate.net]
- 19. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 20. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of JWH-018 and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
JWH-018 is a synthetic cannabinoid, a member of the aminoalkylindole family, that acts as a potent agonist for the cannabinoid receptors CB1 and CB2.[1] It has been widely identified as the active ingredient in a variety of herbal incense products, often marketed under names like "Spice" or "K2".[2][3] Due to its psychoactive effects, which mimic those of Δ⁹-tetrahydrocannabinol (THC) in cannabis, and associated adverse health effects, JWH-018 and its analogues are controlled substances in many countries.[2] Consequently, robust and reliable analytical methods are essential for its detection in both forensic and clinical settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of JWH-018 and its metabolites in various biological and non-biological matrices.[2][3]
Principle of GC-MS
Gas chromatography-mass spectrometry is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation of components is achieved based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As the separated components elute from the column, they enter the ion source of the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons (typically 70 eV).[3] This process causes the molecules to fragment into characteristic, reproducible patterns of charged ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for the highly specific identification of the compound.
Application for JWH-018 Analysis
GC-MS is a highly suitable technique for the analysis of JWH-018 in seized herbal products.[4] For biological samples such as urine and blood, the analysis typically targets the metabolites of JWH-018 rather than the parent compound, which is often present at very low or undetectable concentrations.[5] The primary metabolic pathways for JWH-018 involve hydroxylation of the pentyl chain and N-dealkylation.[2][5]
A critical step in the GC-MS analysis of JWH-018 metabolites is derivatization. The hydroxylated and carboxylated metabolites are often not volatile enough for GC analysis. Derivatization, commonly through trimethylsilylation (TMS) with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogen atoms with a less polar trimethylsilyl (B98337) group, thereby increasing the volatility and thermal stability of the analytes.[5]
The mass spectrum of JWH-018 and its metabolites is characterized by several key fragment ions. The molecular ion of JWH-018 is observed at m/z 341. Common fragments include ions at m/z 127 (naphthalenyl), 155 (carbonylnaphthalenyl), and 214, which are crucial for identification.[2][6][7]
Experimental Protocols
Protocol 1: Analysis of JWH-018 Metabolites in Human Urine
This protocol details the steps for the extraction, derivatization, and analysis of JWH-018 metabolites from urine samples.
1. Sample Preparation: Hydrolysis and Extraction
-
Enzymatic Hydrolysis: To 1-2.5 mL of urine, add an appropriate volume of β-glucuronidase solution in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).[8] Vortex the mixture and incubate at 60-65°C for 1-3 hours to hydrolyze the glucuronide conjugates.[8][9]
-
Acid Hydrolysis (Alternative): Add 0.3 mL of concentrated hydrochloric acid to 2.5 mL of urine and heat at 90-95°C for 60 minutes. After cooling, neutralize the sample by adding aqueous ammonia (B1221849) to reach a pH of 8-9.[5]
-
Extraction (Liquid-Liquid Extraction - LLE):
-
To the hydrolyzed and pH-adjusted sample, add 3 mL of an organic solvent such as chloroform (B151607) or ethyl acetate.[3][5]
-
Vortex vigorously for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the organic (bottom layer for chloroform, top for ethyl acetate) phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-45°C.[5]
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode or C18) according to the manufacturer's instructions.[2][3]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a sequence of solvents (e.g., water, followed by a methanol/water mixture) to remove interferences.[8]
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with a suitable organic solvent, such as acetone (B3395972) or ethyl acetate.[5][8]
-
Evaporate the eluate to dryness as described for LLE.
-
2. Derivatization
-
To the dry residue from the extraction step, add 25-50 µL of a silylating agent, such as a mixture of BSTFA and ethyl acetate (1:1 v/v).[5]
-
Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: GC-MS Instrumentation and Parameters
The following table outlines typical instrument parameters for the GC-MS analysis of derivatized JWH-018 metabolites.
| Parameter | Setting | Citation(s) |
| Gas Chromatograph | ||
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | [4] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | [4] |
| Injection Mode | Splitless | [3] |
| Injection Volume | 1 µL | [3][4] |
| Injector Temperature | 270-280°C | [4][10] |
| Oven Temperature Program | Initial: 50°C, hold for 1 min; Ramp 1: 10°C/min to 150°C, hold for 1 min; Ramp 2: 8°C/min to 280°C, hold for 15 min. (Note: Programs should be optimized for specific instruments and columns). | [3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [3] |
| Ionization Energy | 70 eV | [3] |
| Ion Source Temperature | 230°C | [3] |
| Acquisition Mode | Full Scan (e.g., m/z 35-500) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions. | [2][3] |
Data Presentation
The following tables summarize key quantitative data and characteristic mass fragments for JWH-018 and its metabolites.
Table 1: Quantitative Data for JWH-018 Metabolite Analysis
| Analyte | Matrix | Method | LOD | LOQ | Linearity Range | Citation(s) |
| JWH-018 Metabolites | Urine | GC-MS | 2.8 ng/mL | N/A | N/A | [2] |
| JWH-122, JWH-210, UR-144 | Oral Fluid | GC-MS | N/A | Up to 50 ng/mL | Up to 50 ng/mL | [11] |
N/A: Not Available in the cited literature.
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for JWH-018 and its TMS-Derivatized Metabolites
| Compound | Molecular Ion (M+) | Key Fragment Ions | Citation(s) |
| JWH-018 (Parent) | 341 | 284, 214, 155, 127 | [2][3][7] |
| JWH-018 Metabolites (TMS-derivatized) | Varies | 284, 270, 155, 127 | [2] |
Visualizations
Caption: General workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Caption: Workflow for the preparation of urine samples for JWH-018 metabolite analysis.
References
- 1. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. nist.gov [nist.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for JWH-018 metabolite profiling
Application Notes: Profiling JWH-018 Metabolites Using LC-MS/MS
Introduction
JWH-018 is a potent synthetic cannabinoid that has been widely detected in herbal incense products, often referred to as "Spice" or "K2". As a full agonist of the cannabinoid receptors CB1 and CB2, it produces psychoactive effects similar to or even stronger than Δ⁹-tetrahydrocannabinol (THC), the primary active compound in cannabis.[1] Due to its widespread abuse and potential for severe adverse health effects, there is a critical need for sensitive and specific analytical methods to detect and quantify JWH-018 and its metabolites in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity for the complex matrices of biological fluids like urine and blood.[2][3]
Metabolism of JWH-018
JWH-018 undergoes extensive metabolism in the human body, primarily through oxidation and glucuronidation. The parent compound is rarely detected in urine; therefore, the identification of its metabolites is crucial for confirming exposure.[4] The main metabolic pathways include hydroxylation of the pentyl chain and the indole (B1671886) and naphthalene (B1677914) rings, as well as carboxylation of the pentyl chain.[4][5] These phase I metabolites are subsequently conjugated with glucuronic acid to facilitate their excretion.[6] The primary cytochrome P450 enzyme involved in JWH-018 metabolism is CYP2C9.[7]
Application of LC-MS/MS
LC-MS/MS provides a robust platform for the identification and quantification of JWH-018 metabolites. The technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. This allows for the resolution of isomeric metabolites, which have identical molecular weights and similar fragmentation patterns, making their individual identification challenging without chromatographic separation.[8]
Key Advantages of LC-MS/MS for JWH-018 Metabolite Profiling:
-
High Sensitivity and Selectivity: Enables the detection of metabolites at low ng/mL concentrations in complex biological matrices.[8]
-
Quantitative Accuracy: Provides reliable and reproducible quantitative data essential for clinical and forensic toxicology.[3]
-
Comprehensive Profiling: Allows for the simultaneous detection of a wide range of metabolites in a single analytical run.[3]
-
Versatility: The methodology can be adapted for various biological matrices, including urine, blood, and oral fluid.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of JWH-018 metabolites by LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Linearity and Sensitivity of JWH-018 Metabolite Analysis
| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| JWH-018 N-pentanoic acid | 1 - 500 | ~0.5 | 1 |
| JWH-018 N-(5-hydroxypentyl) | 1 - 500 | ~0.5 | 1 |
| JWH-073 N-butanoic acid | 1 - 500 | ~0.5 | 1 |
Data compiled from multiple sources.[8][9]
Table 2: Accuracy and Precision of JWH-018 Metabolite Analysis
| Analyte | QC Level (ng/mL) | Accuracy (%) | Inter-day Precision (%CV) | Intra-day Precision (%CV) |
| JWH-018 N-pentanoic acid | 10 | 89 - 112 | 4.3 - 13.5 | < 10 |
| 100 | 95 - 105 | < 10 | < 10 | |
| JWH-018 N-(5-hydroxypentyl) | 10 | 90 - 110 | < 15 | < 15 |
| 100 | 92 - 108 | < 10 | < 10 |
Data compiled from multiple sources.[3][8][10]
Experimental Workflow & Signaling Pathway
Caption: A generalized workflow for the analysis of JWH-018 metabolites in urine using LC-MS/MS.
Caption: Simplified signaling pathway of JWH-018 upon binding to cannabinoid receptors.
Protocols: LC-MS/MS for JWH-018 Metabolite Profiling
Urine Sample Preparation
This protocol describes the preparation of urine samples for the analysis of JWH-018 metabolites. The procedure includes an enzymatic hydrolysis step to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) to isolate and concentrate the analytes.
Materials:
-
Urine samples
-
β-glucuronidase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Internal standard solution (e.g., JWH-018-d9 N-pentanoic acid)
-
Acetonitrile
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a 2 mL centrifuge tube, add 0.5 mL of urine.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution to each sample, calibrator, and quality control.
-
Hydrolysis:
-
Add 0.5 mL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 60°C for 3 hours.[8]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of a 5% methanol in water solution.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 3 mL of acetonitrile.[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of JWH-018 metabolites.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.[2]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each target metabolite and internal standard should be optimized. Representative transitions are provided in Table 3.
Table 3: Representative MRM Transitions for JWH-018 Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| JWH-018 N-pentanoic acid | 358.2 | 155.1 | 25 |
| JWH-018 N-(5-hydroxypentyl) | 358.2 | 155.1 | 25 |
| JWH-018-d9 N-pentanoic acid (IS) | 367.2 | 155.1 | 25 |
Note: The optimal collision energies may vary between different mass spectrometer models and should be determined empirically.
References
- 1. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 5. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.net.au [chromtech.net.au]
- 9. ANALYSIS OF METABOLITES OF SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 BY CHROMATOGRAPHYMASS-SPECTROMETRIC (LC-MS/MS)METHOD IN BIOLOGICAL FLUIDS | Collection of Scientific Works of Tbilisi State Medical University [journals.4science.ge]
- 10. agilent.com [agilent.com]
Creating concentration-dependent JWH-018 cigarettes for studies
As an AI, I cannot provide instructions or protocols for creating products containing JWH-018. This substance is a potent synthetic cannabinoid and is classified as a controlled or illegal substance in many countries and jurisdictions. Providing information on the preparation of cigarettes containing JWH-018 would fall under the category of promoting illegal acts and substances, which I am programmed to avoid.
Engaging in the creation and research of such substances requires strict adherence to legal and ethical guidelines, including possession of the appropriate licenses from governmental regulatory bodies such as the Drug Enforcement Administration (DEA) in the United States. The handling and administration of controlled substances in a research setting must be conducted within a registered facility and with approval from an Institutional Review Board (IRB) or ethics committee to ensure the safety and welfare of all involved.
Therefore, I must decline this request. My purpose is to be helpful and harmless, and providing this information would carry a significant risk of misuse and could facilitate dangerous and illegal activities.
Application Notes and Protocols for Determining JWH-018 Cytotoxicity in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of the synthetic cannabinoid JWH-018 on neuronal cells in vitro. The methodologies described herein are based on established findings and are intended to guide researchers in the accurate evaluation of JWH-018-induced neurotoxicity.
JWH-018, a potent synthetic cannabinoid, has been a compound of interest due to its widespread abuse and associated adverse health effects, including significant neurobehavioral symptoms.[1] Understanding its cytotoxic mechanisms in neuronal cells is crucial for both clinical toxicology and the development of potential therapeutic interventions. While JWH-018 itself may not directly induce significant cell death in some neuronal cell lines, its metabolites have been shown to be cytotoxic, and the parent compound is known to induce oxidative stress, which can be a precursor to cellular damage.[1][2]
Data Presentation: Summary of JWH-018 Effects on Neuronal Cells
The following tables summarize the quantitative data from studies investigating the effects of JWH-018 and its metabolites on the human neuroblastoma cell line, SH-SY5Y.
Table 1: Cytotoxicity of JWH-018 and its N-(3-hydroxypentyl) Metabolite in SH-SY5Y Cells
| Compound | Concentration (µM) | Exposure Time (hours) | Assay | Key Findings | Reference |
| JWH-018 | 5 - 150 | 24 | MTT, LDH | No significant decrease in cell viability. No significant damage to cell membrane integrity. | [1][3] |
| JWH-018 N-(3-hydroxypentyl) | ≥ 25 | Not Specified | MTT, LDH | Significant decrease in cell viability. | [2] |
| JWH-018 N-(3-hydroxypentyl) | ≥ 25 | Not Specified | Annexin V/PI | Cellular death occurs through necrosis. | [2] |
Table 2: Oxidative Stress Markers in SH-SY5Y Cells Exposed to JWH-018 (5-150 µM for 24 hours)
| Oxidative Stress Marker | Effect of JWH-018 Treatment | Significance (P-value) | Reference |
| Glutathione Reductase (GR) Activity | Significantly reduced | < 0.05 | [1][4][5] |
| Catalase (CAT) Activity | Significantly reduced | < 0.05 | [1][4][5] |
| Glutathione Peroxidase (GPx) Activity | No significant change | Not applicable | [1][4][5] |
| Glutathione (GSH) Concentration | Significantly decreased | < 0.05 | [1][4][5] |
| Protein Carbonylation | Significantly increased | < 0.05 | [1][4][5] |
| Malondialdehyde (MDA) Concentration | Significantly increased | < 0.05 | [1][4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess JWH-018 cytotoxicity in neuronal cells.
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium: 1:1 solution of Eagle's MEM and Ham's F12 nutrient medium, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin[1]
-
JWH-018 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours in a humidified atmosphere with 95% air and 5% CO2 at 37°C.[3]
-
Treatment: Prepare serial dilutions of JWH-018 in complete culture medium to achieve final concentrations ranging from 5 to 150 µM.[1] The final DMSO concentration should not exceed 0.5% in any well. Include a vehicle control (medium with the same concentration of DMSO as the highest JWH-018 concentration) and a negative control (medium only).
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared JWH-018 dilutions or control solutions. Incubate the plate for 24 hours at 37°C and 5% CO2.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control (100% viability).
Protocol 2: Assessment of Membrane Integrity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
SH-SY5Y cells and culture reagents (as in Protocol 1)
-
JWH-018 stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Measure the LDH activity in the collected supernatant according to the manufacturer's instructions provided with the LDH cytotoxicity assay kit.[3]
-
Data Analysis: Express the results as a percentage of LDH released by control cells.[3]
Protocol 3: Assessment of Apoptosis and Necrosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This dual-staining method allows for the differentiation between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes.
Materials:
-
SH-SY5Y cells and culture reagents
-
JWH-018 stock solution
-
Annexin V-FITC and Propidium Iodide staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with desired concentrations of JWH-018 or its metabolites for 24 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Staining: Wash the cells with PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Protocol 4: Assessment of Oxidative Stress
A. Measurement of Reactive Oxygen Species (ROS) Production
Materials:
-
SH-SY5Y cells and culture reagents
-
JWH-018 stock solution
-
H2-DCF-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Hydrogen peroxide (H2O2) as a positive control
-
96-well plates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 96-well plates and treat with JWH-018 for 24 hours.[3]
-
Staining: After incubation, wash the cells with PBS and incubate with 10 µM H2-DCF-DA for 30 minutes.[3]
-
Fluorescence Measurement: Replace the H2-DCF-DA solution with PBS and measure the fluorescence using a microplate reader at an excitation of 490 nm and an emission of 520 nm.[3]
B. Measurement of Glutathione (GSH), Malondialdehyde (MDA), and Protein Carbonyls
These markers can be quantified using commercially available ELISA kits.
Procedure:
-
Cell Lysate Preparation: After treating SH-SY5Y cells with JWH-018, harvest the cells and prepare cell lysates according to the instructions provided with the specific ELISA kits.
-
ELISA: Perform the ELISA for GSH, MDA, and protein carbonyls following the manufacturer's protocols.[1]
-
Data Analysis: Determine the concentrations of each marker based on the standard curves and normalize to the total protein content of the cell lysates.
Visualizations
The following diagrams illustrate the proposed mechanism of JWH-018 induced neurotoxicity and a general experimental workflow.
Caption: Proposed signaling pathway for JWH-018 induced neurotoxicity.
Caption: General experimental workflow for assessing JWH-018 cytotoxicity.
References
- 1. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological impact of JWH-018 and its phase I metabolite N-(3-hydroxypentyl) on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying JWH-018 Effects on Locomotor Activity in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the synthetic cannabinoid JWH-018 on locomotor activity in mice. JWH-018 is a potent agonist for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors and has been a compound of interest in preclinical research due to its psychoactive effects.[1][2]
Introduction
JWH-018 acts as a full agonist at both CB1 and CB2 receptors, initiating a cascade of intracellular signaling events.[2] Its activation of CB1 receptors, which are highly expressed in the central nervous system, is primarily responsible for its psychoactive and motor effects.[1][3] Studies in rodents have shown that JWH-018 can produce a range of effects on locomotor activity, from suppression at higher doses to potential psychostimulation at lower doses.[4][5][6] The open field test is a standard behavioral assay used to assess spontaneous locomotor activity and anxiety-like behavior in rodents and is well-suited for studying the effects of JWH-018.[7][8][9]
Data Presentation: JWH-018 Dose-Response Effects on Locomotor Activity
The following table summarizes the reported effects of JWH-018 on locomotor activity in mice at various doses and administration routes.
| Dose | Administration Route | Observed Effect on Locomotor Activity | Mouse Strain | Reference |
| 0.01 - 0.1 mg/kg | Intraperitoneal (i.p.) | Inhibition of sensorimotor responses | CD-1 | [10] |
| 0.25 mg/kg | Intraperitoneal (i.p.) | Increased dopamine (B1211576) transmission in the nucleus accumbens shell | Not Specified | [5][6] |
| 0.3 mg/kg | Intraperitoneal (i.p.) | Increased total distance traveled (spontaneous locomotion) | CD-1 | [5][6] |
| 1 - 6 mg/kg | Intraperitoneal (i.p.) | Reduced spontaneous locomotion | CD-1 | [10] |
| 3 mg/kg | Intraperitoneal (i.p.) | Decreased locomotor activity | Not Specified | [11][12] |
| 10 mg/kg | Intraperitoneal (i.p.) | Marked depression of locomotor activity | Not Specified | [11][12] |
| 30 mg/30L | Inhalation | Significant suppression of locomotor activity | Not Specified | [4] |
| 100 mg/30L | Inhalation | Significant suppression of locomotor activity | Not Specified | [4] |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
This protocol details the procedure for assessing spontaneous locomotor activity in mice following the administration of JWH-018.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm or 50 x 50 cm, made of non-porous plastic)[9][13]
-
Video tracking software (e.g., ANY-maze, Biobserve Viewer)[5][6][14]
-
JWH-018 solution
-
Vehicle solution (e.g., 5% ethanol (B145695), 5% Tween-80, and 90% saline)[6]
-
Syringes and needles for injection
-
70% ethanol for cleaning
-
Timers
Procedure:
-
Acclimation: Bring the mice to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the environment.[8] Maintain consistent lighting and environmental conditions throughout the testing period.[8]
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before placing an animal inside. This is crucial to remove any olfactory cues from previous subjects.[13]
-
Drug Administration:
-
Prepare the desired doses of JWH-018 in the vehicle solution.
-
Administer JWH-018 or the vehicle solution to the mice via the chosen route (e.g., intraperitoneal injection). The volume of injection is typically 4 µl/g of body weight.[6]
-
-
Open Field Test:
-
Gently place the mouse in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the arena freely for a predetermined duration, typically ranging from 10 to 30 minutes.[13][14] Some studies have monitored activity for up to 240 minutes.[5][6]
-
-
Data Collection: The video tracking software will automatically record various parameters. Key parameters for locomotor activity include:
-
Total distance traveled
-
Time spent in different zones (e.g., center vs. periphery)
-
Number of entries into different zones
-
Mean velocity
-
Time spent immobile
-
-
Post-Test:
-
At the end of the session, gently remove the mouse and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol before testing the next animal.[13]
-
-
Data Analysis:
-
Export the data from the tracking software.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the locomotor activity of the JWH-018-treated groups with the vehicle control group.
-
Visualizations
Signaling Pathway of JWH-018 at the CB1 Receptor
Caption: JWH-018 signaling cascade via the CB1 receptor.
Experimental Workflow for Locomotor Activity Study
Caption: Workflow for studying JWH-018 effects on locomotor activity.
References
- 1. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice [frontiersin.org]
- 6. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 12. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 14. Open field test for mice [protocols.io]
Application Notes and Protocols for JWH-018 in Rat Drug Discrimination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the synthetic cannabinoid JWH-018 in drug discrimination studies in rats. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows. JWH-018, a potent full agonist of both the CB1 and CB2 cannabinoid receptors, serves as a valuable tool in cannabinoid research.[1][2][3]
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid that produces effects in animals similar to those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Its high affinity for cannabinoid receptors makes it a potent tool for investigating the neurobiological mechanisms underlying the subjective effects of cannabinoids.[1][4] Drug discrimination paradigms in rats are a well-established preclinical model for assessing the subjective effects of psychoactive drugs and for characterizing the in vivo pharmacological profile of novel compounds.
Quantitative Data Summary
The following tables summarize key quantitative data from drug discrimination studies involving JWH-018 in rats.
Table 1: Cannabinoid Receptor Binding Affinities of JWH-018
| Receptor | Binding Affinity (Ki) |
| Human CB1 | 9.00 ± 5.00 nM[1][2] |
| Human CB2 | 2.94 ± 2.65 nM[1][2] |
| Mouse CB1 | 1.2 ± 0.3 nM[5] |
Table 2: ED50 Values in Drug Discrimination Studies in Rats
| Training Drug | Test Drug | ED50 (mg/kg) | Reference |
| Δ⁹-THC (3 mg/kg) | JWH-018 | ~0.6-0.75 | [6] |
| JWH-018 (0.3 mg/kg) | Δ⁹-THC | ~9.0 | [6] |
| Δ⁹-THC (3 mg/kg) | JWH-018 | Not directly reported, but full substitution observed | [7][8] |
| JWH-018 (0.3 mg/kg) | JWH-018 | Not directly reported, but used as training dose | [6] |
Experimental Protocols
Drug Discrimination Training Protocol
This protocol outlines the standard procedure for training rats to discriminate JWH-018 from a vehicle.
a. Subjects:
-
Adult male Sprague-Dawley rats are commonly used.[6]
-
Rats are typically housed individually and maintained on a restricted diet to motivate responding for food reinforcement.
b. Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
c. Training Procedure:
-
Acclimation: Rats are first acclimated to the operant chambers and trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule, typically starting with FR1 and progressing to FR10.[7]
-
Discrimination Training:
-
Rats are divided into two groups. One group is trained to discriminate JWH-018 (e.g., 0.3 mg/kg, intraperitoneally) from vehicle, while the other may be trained with a different cannabinoid like Δ⁹-THC for cross-substitution studies.[6]
-
On training days, rats receive an injection of either JWH-018 or vehicle 30 minutes prior to being placed in the operant chamber.[7]
-
Following a JWH-018 injection, responses on the "drug-appropriate" lever are reinforced with food pellets. Responses on the "vehicle-appropriate" lever have no consequence.
-
Following a vehicle injection, only responses on the "vehicle-appropriate" lever are reinforced.
-
Training sessions are typically conducted daily, with the drug and vehicle conditions alternating.[7]
-
-
Acquisition Criteria: Training continues until rats reliably respond on the correct lever, typically defined as ≥85% correct responding for both the first reinforcer and the entire session for 9 out of 10 consecutive sessions.[7] The acquisition of the JWH-018 discrimination can take an average of 20 sessions.[6]
Substitution Testing Protocol
Once the discrimination is acquired, substitution tests are conducted to determine if other compounds produce JWH-018-like subjective effects.
-
Test Sessions:
-
Test sessions are interspersed between training sessions.
-
On a test day, rats are administered a dose of the test compound (e.g., a different cannabinoid or a novel compound) instead of the training drug or vehicle.
-
During the test session, responses on both levers are recorded but may or may not be reinforced.
-
-
Data Analysis:
-
The primary dependent variable is the percentage of responses on the drug-appropriate lever.
-
Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever.
-
An ED50 value, the dose that produces 50% drug-appropriate responding, is calculated to determine the potency of the test compound.
-
Antagonism Testing Protocol
This protocol is used to determine if the discriminative stimulus effects of JWH-018 are mediated by a specific receptor.
-
Procedure:
-
Rats are pretreated with a suspected antagonist (e.g., a CB1 receptor antagonist like rimonabant) before being administered the training dose of JWH-018.
-
-
Data Analysis:
-
A rightward shift in the JWH-018 dose-response curve in the presence of the antagonist indicates that the antagonist is blocking the effects of JWH-018.
-
This provides evidence that the discriminative stimulus effects of JWH-018 are mediated by the receptor that the antagonist blocks.
-
Visualizations
Signaling Pathway of JWH-018
JWH-018 acts as a full agonist at both CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs).[1][2] Upon binding, it initiates a cascade of intracellular signaling events.
Caption: Signaling pathway of JWH-018 upon binding to cannabinoid receptors.
Experimental Workflow for Drug Discrimination
The following diagram illustrates the typical workflow for a drug discrimination study using JWH-018.
Caption: Workflow for a JWH-018 drug discrimination study in rats.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 6. Cross-Substitution of Δ9-Tetrahydrocannabinol and JWH-018 in Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Δ9-Tetrahydrocannabinol-like discriminative stimulus effects of five novel synthetic cannabinoids in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Detection of JWH-018 Metabolites in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of JWH-018 metabolites in urine samples.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to detect the parent JWH-018 compound in urine?
A1: The parent JWH-018 compound is rarely detected in urine because it undergoes extensive metabolism in the body.[1][2][3][4] The psychoactive effects are a result of the parent compound, but it is rapidly broken down into various metabolites that are then excreted in the urine.[5] Therefore, analytical methods should target the more abundant metabolites for reliable detection of JWH-018 use.
Q2: What are the major metabolites of JWH-018 found in urine?
A2: JWH-018 is primarily metabolized through oxidation by cytochrome P450 enzymes, followed by glucuronidation.[5][6][7] The most common metabolites found in urine are hydroxylated and carboxylated derivatives. Key metabolites include:
-
Indole-hydroxylated metabolites[8]
The pentanoic acid metabolite is often the most abundant and has a longer detection window.[2][4][9]
Q3: Is it necessary to perform hydrolysis on urine samples before analysis?
A3: Yes, a hydrolysis step is crucial for the detection of many JWH-018 metabolites.[10][11] A significant portion of the metabolites are excreted as glucuronide conjugates.[2][4][5][10] Enzymatic hydrolysis with β-glucuronidase or acid hydrolysis is required to cleave the glucuronide group, releasing the free metabolites for extraction and analysis by methods like GC-MS and LC-MS/MS.[5][10][11]
Q4: What are the advantages and disadvantages of using immunoassays versus mass spectrometry (MS) for detection?
A4: Immunoassays are rapid, high-throughput screening tools, but they can lack specificity and are prone to cross-reactivity with other synthetic cannabinoids or structurally related compounds.[1][12][13][14] Mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer higher sensitivity and specificity for confirmation.[1][5][15] LC-MS/MS is often considered the gold standard for its ability to accurately identify and quantify specific metabolites.[1][10][11][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Negative results in a suspected positive sample (Immunoassay) | 1. Low cross-reactivity of the antibody with the specific JWH-018 metabolites present.[12][13][14] 2. Concentration of metabolites is below the assay's cutoff level. 3. The specific synthetic cannabinoid consumed is not detected by the assay. | 1. Confirm the cross-reactivity profile of the immunoassay kit being used.[14] 2. Use a more sensitive screening method or proceed to confirmatory analysis with LC-MS/MS. 3. Utilize an assay with broader cross-reactivity or a panel of assays targeting different synthetic cannabinoid classes. |
| Negative results in a suspected positive sample (GC-MS/LC-MS/MS) | 1. Incomplete hydrolysis of glucuronidated metabolites.[10][11] 2. Inefficient extraction of metabolites from the urine matrix. 3. Degradation of metabolites during sample storage or preparation.[17] 4. Incorrect selection of target metabolite ions in the MS method. | 1. Optimize the hydrolysis conditions (enzyme concentration, incubation time, and temperature).[10] 2. Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[10][18] 3. Ensure proper sample storage at -20°C and minimize freeze-thaw cycles.[17] Analyze samples promptly after preparation. 4. Verify the mass transitions for each target metabolite against a certified reference standard. |
| Poor peak shape or low signal intensity (GC-MS/LC-MS/MS) | 1. Matrix effects from endogenous urine components.[11][18] 2. Suboptimal chromatographic conditions. 3. Derivatization issues (for GC-MS). | 1. Incorporate a more rigorous sample cleanup step (e.g., different SPE sorbent). 2. Optimize the mobile phase gradient, column temperature, and flow rate for LC-MS/MS. For GC-MS, optimize the temperature program. 3. Ensure complete derivatization by optimizing the reagent concentration and reaction conditions. |
| High background noise or interfering peaks | 1. Contamination from lab equipment or reagents. 2. Presence of other drugs or their metabolites in the urine sample. | 1. Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. 2. Improve the selectivity of the sample preparation and/or the chromatographic separation. Utilize the high specificity of MS/MS by monitoring multiple ion transitions. |
Quantitative Data Summary
Table 1: Typical Concentrations of JWH-018 Metabolites in Urine
| Metabolite | Median Concentration (µg/L) | Concentration Range (µg/L) | Reference |
| JWH-018 pentanoic acid | 11.1 | 0.1 - 2434 | [1] |
| JWH-018 N-hydroxypentyl | 5.1 | 0.1 - 1239 | [1] |
| AM2201 N-hydroxypentyl | 2.0 | 0.1 - 321 | [1] |
| JWH-073 butanoic acid | 1.1 | 0.1 - 48.6 | [1] |
| JWH-122 N-hydroxypentyl* | 1.1 | 0.1 - 250 | [1] |
*Note: AM2201, JWH-073, and JWH-122 are other synthetic cannabinoids, and their metabolites are often included in analytical methods for JWH-018 due to structural similarities and potential for co-use.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for JWH-018 Metabolites
| Analytical Method | Metabolite | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| UPLC-MS/MS | JWH-018-COOH | - | 0.1 | [9] |
| LC-MS/MS | Multiple Metabolites | 0.5 - 10 | - | [11] |
| GC-MS | Multiple Metabolites | ~2 | - | [5] |
| UPLC-MS/MS | JWH-018 & Metabolites | 0.08 - 0.14 | 0.10 - 0.21 | |
| LC-MS/MS | 11 Synthetic Cannabinoids | - | 0.01 - 0.1 | [15] |
Experimental Protocols
1. Sample Preparation with Enzymatic Hydrolysis for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices.[10][11][19]
-
Sample Aliquoting: Pipette 1-2 mL of urine into a clean centrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of a target metabolite).
-
Hydrolysis:
-
Add 1 mL of β-glucuronidase solution (e.g., from Patella vulgata) in an acetate (B1210297) buffer (pH 5.0).[10]
-
Incubate the mixture at 60°C for 3 hours.[10]
-
-
pH Adjustment & Centrifugation:
-
Allow the sample to cool.
-
Add 1 mL of a phosphate (B84403) buffer (pH 6.0) and verify the pH is between 5.5 and 6.5.[10]
-
Centrifuge at 5000 rpm for 5 minutes to pellet any precipitate.[10]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol (B129727) and then water/buffer.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with an appropriate organic solvent mixture (e.g., methanol with a small percentage of a volatile base).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Immunoassay Screening (General Workflow)
-
Sample Preparation: Urine samples may be used directly or after a simple dilution step as per the manufacturer's instructions.
-
Assay Procedure:
-
Add the specified volume of urine and enzyme-labeled drug conjugate to a microplate well coated with antibodies.
-
Incubate for the recommended time to allow for competitive binding between the drug in the sample and the enzyme-labeled drug for the antibody binding sites.
-
Wash the plate to remove unbound materials.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Read the absorbance using a microplate reader.
-
-
Interpretation: The color intensity is inversely proportional to the concentration of the drug in the sample. Compare the sample absorbance to the absorbance of a cutoff calibrator to determine if the sample is presumptive positive or negative.[13]
Visualizations
References
- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for the synthetic cannabinoid JWH-018 and its major metabolites in human doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered metabolism of synthetic cannabinoid JWH-018 by human cytochrome P450 2C9 and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. annexpublishers.com [annexpublishers.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming JWH-018 Solubility challenges in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues related to the solubility of JWH-018 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is JWH-018 and why is its solubility a concern for in vitro assays?
JWH-018 is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] It is a highly lipophilic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[3] This can lead to precipitation, making it difficult to achieve accurate and reproducible results in cell-based experiments.
Q2: What are the recommended solvents for preparing JWH-018 stock solutions?
The most commonly used solvents for preparing JWH-018 stock solutions are dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4] Due to its high lipophilicity, JWH-018 dissolves well in these organic solvents, allowing for the preparation of concentrated stock solutions that can be further diluted into aqueous experimental buffers.
Q3: What is the maximum recommended concentration of organic solvent in my cell culture medium?
High concentrations of organic solvents can be toxic to cells. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5%, with many researchers recommending 0.1% or lower to minimize effects on cell viability and function. The tolerance to solvents can be cell-line specific, so it is advisable to perform a vehicle control experiment to assess the impact of the chosen solvent concentration on your specific cells.
Q4: Are there any alternatives to DMSO for solubilizing JWH-018?
Yes, for assays where DMSO may interfere with the results, other solvents can be considered. Dimethylformamide (DMF) is a potential alternative.[5] Additionally, novel solvents like zwitterionic liquids (ZILs) are being explored as less toxic substitutes for DMSO in life sciences research.[6][7]
Troubleshooting Guide: Preventing and Managing JWH-018 Precipitation
This guide addresses common precipitation issues encountered when working with JWH-018 in in vitro assays.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding stock solution to aqueous media. | "Solvent Shock" : The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Pre-warm the aqueous medium to 37°C. 2. Add the JWH-018 stock solution dropwise to the vortexing or stirring medium. 3. Avoid adding the aqueous medium directly to the concentrated stock solution.[[“]] |
| Precipitate forms over time in the incubator. | 1. Temperature Shift : Solubility can decrease as the solution equilibrates to the incubator temperature. 2. Interaction with Media Components : JWH-018 may interact with proteins or salts in the media, leading to precipitation.[9] 3. pH Shift : Changes in CO2 levels in the incubator can alter the media pH, affecting solubility. | 1. Ensure the final concentration of JWH-018 is below its solubility limit in the specific medium at 37°C. 2. Test the stability of your final JWH-018 solution by incubating it under experimental conditions before treating cells. 3. Consider using serum-free media or reducing the serum concentration if interactions are suspected. |
| Stock solution appears cloudy or contains crystals after thawing. | Poor Solubility at Low Temperatures : The compound has precipitated out of the solvent during the freeze-thaw cycle. | 1. Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. 2. If precipitation persists, prepare fresh stock solutions for each experiment. 3. Aliquot stock solutions to minimize the number of freeze-thaw cycles. |
Quantitative Data
JWH-018 Solubility Data
| Solvent | Concentration | Notes | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | Data for a JWH-018 isomer | [10] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | Data for a JWH-018 isomer | [10] |
| Ethanol | 20 mg/mL | Data for a JWH-018 isomer | [10] |
| Ethanol (95%) | 10 mg/mL | Used for preparing laced plant matter | [11] |
| Methanol | 1 mg/mL | [12] | |
| Methanol | 100 µg/mL | Certified reference material | [13][14] |
| Water | Insoluble | [3] |
JWH-018 In Vitro Activity
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CB1 | 9.00 ± 5.00 nM | [1] |
| Human CB2 | 2.94 ± 2.65 nM | [1] | |
| Functional Potency (EC50) | Human CB1 | 102 nM | [1][15] |
| Human CB2 | 133 nM | [1][15] | |
| ERK1/2 Phosphorylation | 4.4 nM | [4][5] |
Experimental Protocols
Protocol 1: Preparation of JWH-018 Stock and Working Solutions
Objective: To prepare a concentrated stock solution of JWH-018 and dilute it into cell culture medium without precipitation.
Materials:
-
JWH-018 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of JWH-018 powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution. d. Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.
-
Working Solution Preparation (e.g., 10 µM): a. Pre-warm your cell culture medium to 37°C. b. To prepare a 10 µM working solution, you will perform a 1:1000 dilution of your 10 mM stock. c. In a sterile tube, add 999 µL of the pre-warmed cell culture medium. d. While gently vortexing the medium, add 1 µL of the 10 mM JWH-018 stock solution dropwise. e. Continue vortexing for a few seconds to ensure thorough mixing. f. Perform serial dilutions from this working solution to obtain your desired final concentrations for the assay.
Protocol 2: CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of JWH-018 for the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO-CB1 cells or mouse brain homogenates)
-
[³H]-CP55,940 (radioligand)
-
Unlabeled CP55,940 (for determining non-specific binding)
-
JWH-018
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of [³H]-CP55,940 (typically near its Kd), and the CB1 receptor membrane preparation.
-
Non-specific Binding: Add binding buffer, [³H]-CP55,940, a saturating concentration of unlabeled CP55,940 (e.g., 10 µM), and the membrane preparation.
-
Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of JWH-018, and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in wash buffer.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of JWH-018. c. Determine the IC50 value (the concentration of JWH-018 that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Protocol 3: cAMP Inhibition Assay
Objective: To measure the inhibition of forskolin-stimulated cAMP production by JWH-018.
Materials:
-
Cells expressing the CB1 or CB2 receptor (e.g., CHO or HEK293 cells)
-
JWH-018
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with IBMX in serum-free media for 20-30 minutes to prevent cAMP degradation.
-
JWH-018 Treatment: Add varying concentrations of JWH-018 to the wells and incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and cAMP production) to all wells (except for the basal control) and incubate for a further 15-30 minutes.
-
Cell Lysis: Aspirate the media and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: a. Generate a standard curve if using an ELISA-based kit. b. Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each JWH-018 concentration. c. Plot the percentage of inhibition against the log concentration of JWH-018 and determine the IC50 value using non-linear regression.
Protocol 4: ERK1/2 Phosphorylation Western Blot Assay
Objective: To assess the activation of the MAPK/ERK signaling pathway by JWH-018.
Materials:
-
Cells expressing CB1 or CB2 receptors
-
JWH-018
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.[3]
-
JWH-018 Treatment: Treat the cells with varying concentrations of JWH-018 for a specific time course (e.g., 5, 10, 15, 30 minutes). A time-course experiment is recommended to determine the peak phosphorylation time.
-
Cell Lysis: Place the culture plates on ice, aspirate the media, and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane of the phospho-ERK1/2 antibody. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2. b. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample. c. Plot the fold change in phosphorylation relative to the untreated control.
Visualizations
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 8. consensus.app [consensus.app]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors (Journal Article) | OSTI.GOV [osti.gov]
- 12. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marshall.edu [marshall.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
Refining JWH-018 dosage for consistent behavioral effects in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JWH-018 in mouse behavioral experiments. Our goal is to help you achieve consistent and reproducible results by addressing common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the behavioral responses of our mice to the same dose of JWH-018. What are the potential causes and solutions?
A1: High variability is a common issue in cannabinoid research. Several factors can contribute to inconsistent behavioral effects. Consider the following troubleshooting steps:
-
Vehicle Composition and Administration:
-
Problem: JWH-018 is highly lipophilic and can be challenging to dissolve completely. Inconsistent solution preparation can lead to inaccurate dosing.
-
Solution: Ensure your vehicle (e.g., a mixture of ethanol (B145695), Tween 80, and saline) is prepared consistently.[1][2] Vortex and/or sonicate the solution thoroughly before each injection to ensure the compound is fully solubilized and evenly dispersed. A common vehicle preparation involves dissolving JWH-018 in ethanol, then adding Tween 80 and saline.[2]
-
-
Mouse Strain, Sex, and Age:
-
Problem: Different mouse strains can exhibit varying sensitivities to cannabinoids. Sex and age can also influence drug metabolism and behavioral responses.
-
Solution: Report the specific strain, sex, and age of the mice used in your experiments. If possible, conduct pilot studies to determine the optimal dose range for your specific mouse model. For example, studies have utilized CD-1 and C57BL/6 mice.[3][4][5]
-
-
Route of Administration:
-
Problem: The route of administration (e.g., intraperitoneal, inhalation, intravenous) significantly impacts the pharmacokinetics and bioavailability of JWH-018, leading to different behavioral profiles.[1][6]
-
Solution: Choose a route of administration that aligns with your research question and maintain consistency across all experiments. Be aware that different routes can yield qualitatively different effects; for instance, catalepsy may be observed after injection but not inhalation.[1][6]
-
-
Environmental Factors:
-
Problem: Stress from handling, injection procedures, and the testing environment can influence behavioral outcomes.
-
Solution: Acclimate mice to the experimental room and handling procedures. For intraperitoneal injections, ensure proper technique to minimize stress and potential for injury.
-
Q2: What is a typical starting dose for JWH-018 in mice for observing clear behavioral effects?
A2: The appropriate starting dose depends on the route of administration and the specific behavioral endpoint. Based on published literature, here are some general guidelines:
-
Intraperitoneal (IP) Injection: Doses ranging from 0.03 mg/kg to 10 mg/kg have been shown to produce significant behavioral effects.[1][3] A common starting point for assessing cannabinoid tetrad effects is around 1-3 mg/kg.[1] For psychostimulant effects, a narrower dose range, such as 0.3 mg/kg, has been reported to increase locomotor activity.[7][8]
-
Inhalation: Doses are often expressed as the total amount of drug vaporized in a specific volume of air (e.g., mg/30 L).[1] Direct dose-to-dose comparisons with injection routes are complex.
-
Intravenous (IV) Self-Administration: For self-administration studies, doses are typically much lower, in the range of 2.5 to 15 µg/kg per infusion.[4]
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: We are not observing the expected locomotor suppression after JWH-018 administration. What could be the reason?
A3: While JWH-018 typically induces locomotor suppression, some studies have reported a biphasic effect, with low doses causing hyperlocomotion and higher doses leading to suppression.[7][8]
-
Dose-Dependent Effects: You may be administering a dose that falls within the psychostimulant range. Try testing a higher dose to see if it induces the expected locomotor suppression.
-
Time Course of Effects: The timing of your behavioral observation is critical. The effects of JWH-018 can vary over time post-administration. Ensure you are measuring activity at the peak time of drug action.
-
Repeated Dosing: Repeated administration of JWH-018 can lead to tolerance to some effects, but also sensitization of others, such as increased motor activity and aggressiveness.[9]
Q4: How can we confirm that the observed behavioral effects are mediated by cannabinoid receptors?
A4: To confirm that the effects of JWH-018 are mediated by cannabinoid receptors (primarily CB1), you can use a cannabinoid receptor antagonist.
-
Pre-treatment with an Antagonist: Administer a CB1 receptor antagonist, such as AM251 or rimonabant, prior to JWH-018 administration.[1][10] If the behavioral effects of JWH-018 are blocked or attenuated by the antagonist, it provides strong evidence for CB1 receptor involvement.
Data Presentation: JWH-018 Dosage and Behavioral Effects in Mice
| Route of Administration | Dosage Range | Behavioral Assay | Observed Effects | Mouse Strain | Citation |
| Intraperitoneal (IP) | 0.03 - 0.3 mg/kg | Locomotor Activity, Body Temperature, Pain Perception, Anxiety | Decreased body temperature, locomotion, and pain reactivity; increased anxiety. | CD1 | [3] |
| Intraperitoneal (IP) | 1 - 10 mg/kg | Cannabinoid Tetrad (Hypothermia, Analgesia, Catalepsy, Locomotor Suppression) | Dose-dependent hypothermia, analgesia, catalepsy, and locomotor suppression. | Not Specified | [1] |
| Intraperitoneal (IP) | 0.3 mg/kg | Spontaneous Locomotor Activity | Increased locomotor activity (psychostimulant effect). | CD-1 | [7][8] |
| Intraperitoneal (IP) | 6 mg/kg (repeated) | Locomotor Activity, Aggression | Progressive increase in spontaneous locomotion and aggressiveness. | ICR-CD1 | [9] |
| Inhalation | 10 - 100 mg/30 L | Cannabinoid Tetrad | Dose-dependent hypothermia, analgesia, and locomotor suppression. No catalepsy observed. | Not Specified | [1] |
| Intravenous (IV) | 7.5 µg/kg/infusion | Self-Administration | Reinforcing effects, indicating abuse potential. | CD1 | [4] |
Experimental Protocols
Protocol 1: Preparation of JWH-018 for Intraperitoneal Injection
This protocol is adapted from methodologies reported in the literature.[1][2]
Materials:
-
JWH-018 powder
-
Ethanol (absolute)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of JWH-018 powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of absolute ethanol to dissolve the JWH-018 completely. The final concentration of ethanol in the injection solution should be low (e.g., 5%).[2]
-
Add Tween 80 to the solution. A common final concentration is 2-8%.[1][2]
-
Vortex the mixture thoroughly until the solution is clear.
-
Add saline (0.9% NaCl) to reach the final desired volume and concentration.
-
Vortex the solution again vigorously. For a more stable emulsion, sonicate the solution for several minutes.
-
Visually inspect the solution for any precipitate before drawing it into the syringe. The solution should be administered at a volume of approximately 4-10 µL/g of body weight.[1][2]
Protocol 2: Assessment of the Cannabinoid Tetrad
This protocol outlines the four core behavioral assessments for cannabinoid-like activity in mice.[1][6]
1. Hypothermia:
- Measure the baseline rectal temperature of the mouse using a digital thermometer with a lubricated probe.
- Administer JWH-018 or vehicle.
- Measure rectal temperature at fixed time points after injection (e.g., 30, 60, 90, 120 minutes).
2. Analgesia (Tail-flick or Hot Plate Test):
- Tail-flick: Focus a beam of radiant heat on the mouse's tail and measure the latency to flick the tail away.
- Hot Plate: Place the mouse on a heated surface (e.g., 55°C) and measure the latency to lick its hind paws or jump.
- Establish a baseline latency before drug administration.
- Administer JWH-018 or vehicle and measure the latency at set time points.
3. Catalepsy (Bar Test):
- Place the mouse's forepaws on a horizontal bar raised a few centimeters above the surface.
- Measure the time the mouse remains immobile in this position.
- A common criterion for catalepsy is immobility for a predetermined duration (e.g., 20-30 seconds).
4. Locomotor Suppression:
- Place the mouse in an open-field arena equipped with photobeams or video tracking software.
- Allow for a habituation period before drug administration.
- Administer JWH-018 or vehicle and record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration.
Visualizations
Caption: A generalized workflow for conducting behavioral experiments with JWH-018 in mice.
Caption: Simplified signaling pathway of JWH-018's action via the CB1 receptor.
References
- 1. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Behavioral responses to acute and sub-chronic administration of the synthetic cannabinoid JWH-018 in adult mice prenatally exposed to corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adolescent self-administration of the synthetic cannabinoid receptor agonist JWH-018 induces neurobiological and behavioral alterations in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Δ9-tetrahydrocannabinol discrimination: Effects of route of administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice [frontiersin.org]
- 9. Repeated treatment with JWH-018 progressively increases motor activity and aggressiveness in male mice: involvement of CB1 cannabinoid and D1/D2 dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic cannabinoid JWH-018 and its halogenated derivatives JWH-018-Cl and JWH-018-Br impair Novel Object Recognition in mice: Behavioral, electrophysiological and neurochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JWH-018 Inhalation Delivery Systems for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JWH-018 inhalation delivery systems in animal studies. The information is intended for scientists and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Aerosol Generation and Delivery
Q1: My aerosol concentration is inconsistent or lower than expected. What are the possible causes and solutions?
A: Inconsistent or low aerosol concentration is a common issue. Several factors could be contributing to this problem. Refer to the troubleshooting workflow below for a systematic approach to identifying and resolving the issue.
Troubleshooting Workflow: Inconsistent Aerosol Concentration
Caption: Troubleshooting workflow for inconsistent aerosol concentration.
Possible Causes & Solutions:
-
JWH-018 Solution:
-
Precipitation: JWH-018 is highly lipophilic and can precipitate out of aqueous solutions. Visually inspect your solution for any solid particles. If precipitation is observed, you may need to reformulate your vehicle.
-
Degradation: Ensure the stock solution is stored correctly (e.g., protected from light, at the appropriate temperature) to prevent degradation. Prepare fresh solutions regularly.
-
-
Vehicle Selection:
-
Poor Solubility: JWH-018 has poor water solubility. A common vehicle for injection studies is a mixture of Tween 80 and saline[1][2]. For inhalation, a solution containing ethanol may be necessary to keep the compound solubilized during nebulization. However, be mindful of the potential effects of the vehicle itself on the animals.
-
Viscosity: The viscosity of the vehicle can affect the droplet size and output of the nebulizer[3]. If the vehicle is too viscous, it may not aerosolize efficiently.
-
-
Aerosol Generation Device (Nebulizer/Vaporizer):
-
Clogging: The small orifices in nebulizers can become clogged, especially when using solutions with suspended particles or high concentrations of solutes. Regular cleaning according to the manufacturer's instructions is crucial.
-
Incorrect Settings: Ensure that the flow rate of the compressed air and the liquid feed rate to the nebulizer are set according to your validated protocol. For vaporizers, verify the temperature setting is appropriate for JWH-018 without causing thermal degradation.
-
-
Exposure System:
-
Leaks: Check all connections in your nose-only exposure system for leaks, as this can lead to a loss of aerosol before it reaches the animals.
-
Flow Rates: The flow rate of air through the system is critical for maintaining the desired aerosol concentration and ensuring uniform distribution to all ports[4][5]. Calibrate your flow meters regularly.
-
Q2: I am observing significant variability in the response of my animals to the same dose of inhaled JWH-018. What could be the cause?
A: Variability in animal response can stem from inconsistencies in drug delivery or from physiological differences among the animals.
-
Uneven Aerosol Distribution: In a multi-port nose-only exposure system, it is essential to verify that each port receives a similar concentration of the aerosol. Characterization of the exposure chamber should be performed to ensure homogeneity among the animal ports[4]. The coefficient of variation for aerosol mass across the inhalation ports should ideally be less than 15%[6].
-
Animal Stress: The restraint used in nose-only exposure systems can be stressful for the animals, potentially affecting their respiratory rate and, consequently, the inhaled dose[5][7]. Acclimatize the animals to the restraint tubes before the actual exposure to minimize stress.
-
Animal Positioning: Ensure that each animal is correctly positioned in the restraint tube with its nose at the inhalation port. Improper positioning can significantly alter the amount of aerosol inhaled.
-
Particle Size: The aerodynamic diameter of the aerosol particles determines where they deposit in the respiratory tract[8]. For deep lung deposition, a mass median aerodynamic diameter (MMAD) of 1-5 µm is generally targeted[9]. If your particle size is too large, most of the compound may deposit in the nasal passages, leading to variable absorption. Use a cascade impactor or a similar device to measure the particle size distribution of your aerosol.
Q3: How do I choose an appropriate vehicle for delivering JWH-018 via inhalation?
A: Selecting the right vehicle is critical for successfully aerosolizing a lipophilic compound like JWH-018.
-
Solubility: The primary consideration is the solubility of JWH-018 in the vehicle. Since JWH-018 is poorly soluble in water, co-solvents are often necessary. Ethanol is a common choice for increasing the solubility of cannabinoids for vaporization and nebulization.
-
Compatibility with Delivery System: The vehicle must be compatible with your aerosol generation device. For example, highly viscous solutions may not be suitable for certain types of nebulizers[3].
-
Toxicity: The vehicle itself should be non-toxic at the concentrations used and should not produce confounding effects in the animals. For instance, while DMSO is a powerful solvent, it can have its own biological effects[10]. Aqueous solutions of cellulose (B213188) derivatives are often used for oral formulations but may not be suitable for inhalation[11].
-
Formulation Stability: The final formulation should be stable, without precipitation or degradation of JWH-018 over the duration of the experiment.
A common approach is to dissolve JWH-018 in a small amount of a suitable organic solvent like ethanol and then dilute it with a saline solution containing a surfactant like Tween 80. However, the optimal vehicle will depend on your specific delivery system and experimental goals.
System Maintenance and Cleaning
Q4: What is the proper procedure for cleaning the inhalation exposure system after using JWH-018?
A: Thorough cleaning is essential to prevent cross-contamination between experiments and to ensure the proper functioning of the equipment.
-
General Cleaning: For routine cleaning after exposure to aerosols, washing the components with a mild soap solution in warm water is often sufficient[12].
-
Removing Lipophilic Residues: Since JWH-018 is lipophilic, a simple aqueous wash may not be enough to remove all residues. It is advisable to use a solvent that can effectively dissolve JWH-018, such as ethanol or isopropanol, for a final rinse of the chamber and tubing. Always ensure that the materials of your exposure system are compatible with the solvents you use.
-
Disinfection: If bacterial contamination is a concern, the components can be disinfected according to the manufacturer's recommendations. This may involve using specific cleaning solutions, boiling water, or microwave cleaning bags[13][14].
-
Drying and Storage: After cleaning, all components should be thoroughly rinsed with deionized water and allowed to air dry completely before reassembly and storage. Plug all unused ports after cleaning to prevent contamination[12].
Data Presentation
Table 1: JWH-018 Receptor Binding Affinities and In Vitro Potency
| Parameter | Receptor | Value | Experimental System |
| Binding Affinity (Ki) | Human CB1 | 9.00 ± 5.00 nM | Radioligand Binding Assay |
| Human CB2 | 2.94 ± 2.65 nM | Radioligand Binding Assay | |
| Functional Potency (EC50) | Human CB1 | 102 nM | cAMP Assay |
| Human CB2 | 133 nM | cAMP Assay |
Table 2: In Vivo Effects of JWH-018 in Rodents (Intraperitoneal Injection)
| Species | Dose Range (mg/kg) | Observed Effects |
| Rat | 0.3 - 3 | Bradycardia, Hypothermia |
| Rat | 0.5 - 5 | Decreased Mean Blood Pressure |
| Mouse | 1 - 3 | Conditioned Gaping (Nausea-like response) |
| Mouse | 3 - 10 | Catalepsy |
Table 3: In Vivo Effects of Inhaled JWH-018 in Mice
| Dose (mg/30L of air) | Observed Effects |
| 10 - 100 | Dose-dependent hypothermia |
| 100 | Reduced locomotor activity, Analgesia |
Experimental Protocols
Detailed Methodology for Nose-Only Inhalation Exposure of Mice to JWH-018 Aerosol
This protocol provides a general framework. Specific parameters such as dose, exposure duration, and vehicle composition should be optimized for your specific research question.
1. Materials and Equipment:
-
JWH-018
-
Vehicle solution (e.g., ethanol, saline, Tween 80)
-
Nose-only inhalation exposure chamber (e.g., CH Technologies, Jaeger-NYU modular system)[12][15]
-
Aerosol generator (e.g., jet nebulizer)
-
Animal restraint tubes
-
Compressed air source
-
Flow meters
-
Aerosol sampling and characterization equipment (e.g., cascade impactor, particle sizer)
-
Analytical balance
-
Personal Protective Equipment (PPE)
2. JWH-018 Solution Preparation:
-
Accurately weigh the desired amount of JWH-018.
-
Dissolve JWH-018 in a minimal amount of a suitable solvent, such as ethanol.
-
Gradually add the co-solvent or vehicle (e.g., saline with Tween 80) while vortexing to ensure complete dissolution and prevent precipitation.
-
Prepare the solution fresh on the day of the experiment and protect it from light.
3. Exposure System Setup and Calibration:
-
Assemble the nose-only exposure chamber according to the manufacturer's instructions.
-
Connect the aerosol generator to the chamber inlet.
-
Connect the compressed air source and flow meters to the system.
-
Calibrate the air flow to the aerosol generator and the dilution air flow to achieve the target aerosol concentration and total flow rate through the chamber. The total flow rate should be sufficient to supply breathing air in excess of the animals' minute ventilation[7].
-
Perform a trial run with the vehicle solution to ensure the system is working correctly and to characterize the aerosol particle size and concentration.
4. Animal Acclimation and Loading:
-
Acclimatize the mice to the restraint tubes for several days prior to the experiment to reduce stress.
-
On the day of the experiment, place each mouse in a restraint tube, ensuring a snug but not overly tight fit. The animal should not be able to turn around, and its breathing should not be impeded[12].
-
Load the restraint tubes into the ports of the exposure chamber. Ensure all unused ports are plugged[12].
5. JWH-018 Inhalation Exposure:
-
Start the airflow through the chamber.
-
Fill the aerosol generator with the JWH-018 solution.
-
Begin aerosol generation and expose the animals for the predetermined duration (e.g., 10-30 minutes).
-
Monitor the aerosol concentration throughout the exposure period using appropriate sampling techniques.
-
After the exposure period, stop the aerosol generation but continue the airflow for a few minutes to clear the chamber of any remaining aerosol.
6. Post-Exposure Procedures:
-
Carefully remove the animals from the restraint tubes and return them to their home cages.
-
Perform behavioral or physiological assessments at the desired time points.
-
Clean the exposure system thoroughly as described in the cleaning protocol above.
Mandatory Visualization
Signaling Pathway of JWH-018
JWH-018 is a potent agonist at both the CB1 and CB2 cannabinoid receptors.[4][16] Its binding to these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of JWH-018 via cannabinoid receptors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Adapting the Aerogen Mesh Nebulizer for Dried Aerosol Exposures Using the PreciseInhale Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhalation Exposure Systems for the Development of Rodent Models of Sulfur Mustard-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization and Application of a Nose-Only Exposure Chamber for Inhalation Delivery of Liposomal Drugs and Nucleic Acids to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Towards More Precise Targeting of Inhaled Aerosols to Different Areas of the Respiratory System [mdpi.com]
- 9. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chtechusa.com [chtechusa.com]
- 13. Evaluation of different cleaning methods for feline inhalation chambers after bacterial contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of different cleaning methods for feline inhalation chambers after bacterial contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, construction and validation of a nose‐only inhalation exposure system to measure infectivity of filtered bioaerosols in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in JWH-018 potency between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in the potency of JWH-018.
Frequently Asked Questions (FAQs)
Q1: What is JWH-018 and what is its primary mechanism of action?
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a synthetic cannabinoid from the naphthoylindole family.[1][2] It is a potent and efficacious full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for the CB2 receptor.[1][2] The activation of these G-protein coupled receptors by JWH-018 initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[1][3] Its effects are similar to, but more intense than, Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][4]
Q2: What are the common causes of batch-to-batch variability in JWH-018 potency?
Batch-to-batch variability in the potency of synthetic compounds like JWH-018 can stem from several factors during and after synthesis:
-
Purity of Starting Materials: Impurities in precursors such as 1-naphthoyl chloride, indole, or 1-bromopentane (B41390) can lead to the formation of side-products with different pharmacological activities.[5]
-
Reaction Conditions: Minor deviations in reaction temperature, time, or stoichiometry can alter the final product's purity and yield.[6]
-
Purification Methods: Inconsistencies in purification techniques like recrystallization or column chromatography can result in varying levels of residual solvents or byproducts in the final product.[7]
-
Presence of Isomers: The synthesis process may yield positional isomers with different affinities for cannabinoid receptors, thus affecting the overall potency of the batch.
-
Degradation: JWH-018 can degrade over time, especially if not stored correctly. Degradation products may have lower or no activity, reducing the overall potency.
-
Active Metabolites: It is important to note that some hydroxylated metabolites of JWH-018 retain significant activity at cannabinoid receptors, which can be a factor in in-vivo experiments.[8][9]
Q3: How can I assess the purity and potency of a new batch of JWH-018?
A combination of analytical techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method to determine the purity of a JWH-018 sample by separating it from impurities.[7][10]
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can confirm the molecular weight of JWH-018 and identify impurities and metabolites.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively confirm the chemical structure of the compound and identify any structural isomers or major impurities.[7]
-
In Vitro Bioassays: Functional assays, such as receptor binding assays or cell-based signaling assays (e.g., measuring cAMP levels or ERK1/2 phosphorylation), are crucial for determining the biological potency of the batch.[3][12]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro bioassays between different batches of JWH-018.
| Potential Cause | Troubleshooting Step |
| Purity Differences | 1. Analyze the purity of each batch using HPLC-UV. Compare the chromatograms for the presence of additional peaks. 2. Use a validated JWH-018 standard from a reliable source as a reference.[10] 3. If significant impurities are detected, consider re-purifying the batch or obtaining a new, higher-purity batch. |
| Presence of Inactive/Less Active Isomers | 1. Use high-resolution analytical techniques like NMR or chiral chromatography to identify the presence of isomers. 2. If possible, quantify the ratio of the desired isomer to others. |
| Degradation of the Compound | 1. Ensure proper storage conditions for JWH-018 (cool, dry, and dark place). 2. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Solvent Effects | 1. Ensure the solvent used to dissolve JWH-018 is of high purity and is consistent across experiments. 2. Perform a vehicle control to rule out any effects of the solvent on the assay. |
Issue 2: Lower than expected potency observed in experiments.
| Potential Cause | Troubleshooting Step |
| Inaccurate Concentration of Stock Solution | 1. Verify the weighing of the compound and the volume of the solvent used to prepare the stock solution. 2. Use a calibrated analytical balance. 3. Confirm the concentration of the stock solution using a quantitative method like HPLC with a calibration curve.[7] |
| Compound Precipitation | 1. Visually inspect the stock and working solutions for any signs of precipitation. 2. JWH-018 is highly lipophilic; ensure the solvent system is appropriate to maintain its solubility at the desired concentrations. |
| Assay System Variability | 1. Include a positive control with a known agonist (e.g., CP55,940) to ensure the assay is performing as expected.[12] 2. Check the health and passage number of the cells used in the assay. |
Data Presentation
Table 1: Receptor Binding Affinities and Potencies of JWH-018
| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| Human CB1 | 9.00 ± 5.00 nM | 102 nM | [2] |
| Human CB2 | 2.94 ± 2.65 nM | 133 nM | [2] |
Table 2: Example HPLC Parameters for JWH-018 Purity Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | [7] |
| Mobile Phase | 75% Acetonitrile (B52724) / 25% 0.1M Ammonium (B1175870) Formate | [7] |
| Flow Rate | 2 mL/min | [7] |
| UV Detection | 220 nm | [7] |
| Retention Time | ~8.27 min | [7] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of JWH-018 Purity
-
Standard Preparation: Prepare a stock solution of high-purity (>98%) JWH-018 standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 10, 50, 100, 500 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the JWH-018 batch to be tested in the same solvent to a final concentration within the range of the calibration curve (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the standards and the sample. Integrate the peak area of JWH-018 in the sample chromatogram. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. The concentration can be determined from the calibration curve.
Protocol 2: In Vitro CB1 Receptor Activation Assay (ERK1/2 Phosphorylation)
-
Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in appropriate media.
-
Cell Plating: Plate the cells in 24-well plates and grow to ~80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Prepare serial dilutions of the JWH-018 batch and a reference standard in serum-free media. Add the compounds to the cells and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C. Include a vehicle control.
-
Cell Lysis: Aspirate the media and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized p-ERK1/2 signal against the log of the JWH-018 concentration to generate a dose-response curve and determine the EC50 value.
Mandatory Visualization
Caption: JWH-018 Signaling Pathway via CB1 Receptor.
Caption: Experimental Workflow for JWH-018 Potency Assessment.
Caption: Troubleshooting Logic for JWH-018 Potency Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 6. benchchem.com [benchchem.com]
- 7. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purity of Synthetic Cannabinoids Sold Online for Recreational Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Novel JWH-018 Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for novel JWH-018 metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of JWH-018 and its metabolites?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust technique for the quantification of JWH-018 and its metabolites in biological matrices.[1][2][3][4] Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for identifying and confirming the presence of these compounds.[5][6]
Q2: Why is the analysis of JWH-018 metabolites important in forensic and clinical settings?
A2: The parent compound, JWH-018, is often not detectable in urine samples.[7][8] Therefore, identifying and quantifying its metabolites is crucial for confirming exposure. The metabolite profile can also help in understanding the timeline of drug use.[9] For instance, the JWH-018 pentanoic acid metabolite has been detected for several weeks after a single dose, making it a valuable biomarker.[9]
Q3: What are the major metabolic pathways for JWH-018?
A3: JWH-018 undergoes extensive Phase I metabolism, primarily through hydroxylation and N-dealkylation.[7][8][10] Common metabolites include monohydroxylated forms on the pentyl chain or indole (B1671886) ring, as well as carboxylated metabolites.[11][12] These metabolites are often excreted in urine as glucuronide conjugates.[8][10]
Q4: Do the metabolites of JWH-018 have pharmacological activity?
A4: Yes, several monohydroxylated metabolites of JWH-018 retain high affinity for and act as potent agonists at cannabinoid receptors (CB1 and CB2).[11][12][13] This is a significant finding, as these active metabolites can contribute to the overall pharmacological and toxicological effects observed after JWH-018 consumption.[13]
Troubleshooting Guide
Issue 1: Poor Peak Resolution and Co-elution of Metabolite Isomers
-
Q: I am observing poor chromatographic separation between hydroxylated isomers of JWH-018. How can I improve this?
-
A: Positional isomers of hydroxylated JWH-018 metabolites can be challenging to separate due to their similar physicochemical properties.[14]
-
Solution 1: Optimize Chromatographic Conditions. Experiment with different LC columns, such as a Raptor Biphenyl (B1667301) column, which has shown good selectivity for these compounds.[14] Adjusting the mobile phase gradient, flow rate, and temperature can also enhance resolution.
-
Solution 2: Derivatization. In some challenging cases, derivatization can be used to differentiate isomers. For example, dansyl chloride has been used to selectively react with specific hydroxyl groups, allowing for separation based on the unique mass-to-charge ratio of the derivatized product.[15]
-
Issue 2: Matrix Effects and Ion Suppression/Enhancement
-
Q: My signal intensity is inconsistent and I suspect matrix effects from my urine/blood samples. What can I do?
-
A: Matrix effects are a common issue in bioanalytical method development, leading to inaccurate quantification.
-
Solution 1: Improve Sample Preparation. Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is effective in removing interfering substances from complex matrices like blood and urine.[2][9]
-
Solution 2: Use Isotope-Labeled Internal Standards. Incorporating stable isotope-labeled internal standards (e.g., JWH-018-d9) can compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[4]
-
Solution 3: Dilute the Sample. A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components.[14]
-
Issue 3: Low Recovery of Analytes
-
Q: I am experiencing low recovery of JWH-018 metabolites during sample extraction. How can I improve this?
-
A: Low recovery can be due to inefficient extraction or degradation of the analytes.
-
Solution 1: Optimize Extraction pH. The pH of the sample can significantly impact the extraction efficiency of acidic or basic metabolites. Adjusting the pH prior to liquid-liquid extraction (LLE) or SPE can improve recovery.
-
Solution 2: Evaluate Different SPE Sorbents. The choice of SPE sorbent is critical. For synthetic cannabinoids, mixed-mode or polymeric sorbents like Oasis HLB are often effective.[2]
-
Solution 3: Prevent Adsorption. Synthetic cannabinoids can adsorb to glass surfaces. Using silanized glass vials can help prevent sample loss and ensure more accurate and repeatable results.
-
Issue 4: Carryover in the Autosampler
-
Q: I am seeing peaks for my analytes in blank injections following high-concentration samples. How can I eliminate carryover?
-
A: Carryover can lead to false-positive results and inaccurate quantification of low-concentration samples.
-
Solution 1: Optimize Needle Wash. Use a strong organic solvent, like methanol (B129727), as the needle rinse solvent. Ensure the wash volume and duration are sufficient to clean the needle and injection port thoroughly between injections.
-
Solution 2: Injection Order. Analyze samples with expected low concentrations before those with high concentrations. Injecting a blank sample after a high-concentration standard or sample can help confirm the absence of carryover.[16]
-
Quantitative Data Summary
Table 1: Validation Parameters for LC-MS/MS Methods for JWH-018 and its Metabolites
| Analyte | Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Recovery (%) | Reference |
| JWH-018 | Blood, Urine | 0.1 - 50 | 0.08 - 0.14 | 0.10 - 0.21 | N/A | < 15 | 85 - 98 | [9] |
| JWH-018 N-pentanoic acid | Blood, Urine | 0.1 - 50 | 0.08 - 0.14 | 0.10 - 0.21 | N/A | < 15 | 85 - 98 | [9] |
| JWH-018 N-(5-hydroxypentyl) | Blood, Urine | 0.1 - 50 | 0.08 - 0.14 | 0.10 - 0.21 | N/A | < 15 | 85 - 98 | [9] |
| 11 Synthetic Cannabinoids | Rat Urine | N/A | N/A | 0.01 - 0.1 | N/A | N/A | 69.90 - 118.39 | [2] |
| 130 Cannabinoids | Cannabis Oil | N/A | 0.1 | 0.05 - 50 | ±20 | ≤20 | N/A | [17][18] |
| JWH-018 | Plasma | 1 - 100 | N/A | 1 | N/A | N/A | N/A | [16] |
| JWH-018 Hydroxyl Metabolites | Plasma | 0.1 - 10 | N/A | 0.1 | N/A | N/A | N/A | [16] |
N/A: Not Available in the cited source.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine [9]
-
Sample Pre-treatment: To 1 mL of blood or urine, add an internal standard.
-
Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences (e.g., water, followed by a weak organic solvent).
-
Elution: Elute the analytes with an appropriate organic solvent or solvent mixture (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 or biphenyl reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for JWH-018 and its metabolites.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.
Visualizations
Caption: Workflow for validating an analytical method for JWH-018 metabolites.
Caption: JWH-018 and its active metabolites signaling pathway.
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Screening for the synthetic cannabinoid JWH-018 and its major metabolites in human doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 11. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Analysis of JWH-018 and JWH-073: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the in vivo effects of two synthetic cannabinoids, JWH-018 and JWH-073, tailored for researchers, scientists, and drug development professionals. Both compounds are potent agonists of the cannabinoid receptors and have been widely studied for their physiological and behavioral effects. This document summarizes key experimental data, details methodologies for critical in vivo assays, and visualizes associated signaling pathways to facilitate a deeper understanding of their distinct pharmacological profiles.
Data Presentation: Quantitative Comparison of In Vivo Effects
The following tables summarize the key quantitative data comparing the in vivo effects of JWH-018 and JWH-073.
| Parameter | JWH-018 | JWH-073 | Reference |
| CB1 Receptor Binding Affinity (Ki) | 9.00 ± 5.00 nM[1] | 8.9 ± 1.8 nM to 12.9 ± 3.4 nM[2][3] | [1][2][3] |
| CB2 Receptor Binding Affinity (Ki) | 2.94 ± 2.65 nM[1] | 38 ± 24 nM[2] | [1][2] |
Table 1: Cannabinoid Receptor Binding Affinities. Lower Ki values indicate a higher binding affinity.
| In Vivo Effect (Mouse Model) | JWH-018 | JWH-073 | Route of Administration | Reference |
| Hypothermia (Maximal Effect) | Rectal temperature of 30.75 ± 0.30 °C | Rectal temperature of 32.22 ± 0.20 °C | Inhalation (100 mg/30 L) | [4] |
| Rectal temperature of 30.90 ± 0.33 °C | Rectal temperature of 32.87 ± 0.58 °C | Injection (10 mg/kg for JWH-018, 30 mg/kg for JWH-073) | [4] | |
| Analgesia (Tail-Flick Latency) | 5.10 ± 0.29 s | 4.93 ± 1.03 s | Inhalation (100 mg/30 L) | [4] |
| 10.00 ± 0.00 s (maximum latency) | 6.66 ± 1.06 s | Injection (10 mg/kg for JWH-018, 30 mg/kg for JWH-073) | [4] | |
| Locomotor Suppression (Quadrant Crossings) | 8.50 ± 2.22 | 8.83 ± 3.59 | Inhalation (100 mg/30 L) | [4] |
| 1.50 ± 0.96 | 11.80 ± 4.33 | Injection (10 mg/kg for JWH-018, 30 mg/kg for JWH-073) | [4] | |
| Catalepsy | Induced by injection | Induced by injection | Injection | [4][5] |
| Not observed | Not observed | Inhalation | [4][5] |
Table 2: Comparative In Vivo Effects in the Cannabinoid Tetrad Assay. This assay is a standard preclinical model to assess the central effects of cannabinoid agonists.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cannabinoid Tetrad Assay
This battery of four tests is used to characterize the in vivo effects of cannabinoid agonists.
1. Animal Preparation and Acclimation:
-
Adult male mice (e.g., C57BL/6J) are used.
-
Animals are acclimated to the testing room for at least one hour before the experiments begin.
2. Drug Administration:
-
JWH-018 and JWH-073 are dissolved in a vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline).
-
The compounds are administered via intraperitoneal (IP) injection or inhalation. For inhalation, the compound is volatilized in an exposure chamber.
3. Tetrad Component Assays:
-
Hypothermia: Rectal temperature is measured using a digital thermometer with a lubricated probe inserted to a consistent depth.
-
Analgesia (Tail-Flick Test): The latency to remove the tail from a radiant heat source is measured. A cut-off time is established to prevent tissue damage.
-
Locomotor Activity: Spontaneous activity is assessed by placing the mouse in an open-field arena and tracking the number of quadrant crossings or total distance traveled over a set period.
-
Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time the mouse remains in this position is recorded, with a maximum cut-off time.
Drug Discrimination Study
This procedure is used to assess the subjective effects of a drug by training animals to distinguish it from a vehicle.
1. Apparatus:
-
Standard operant conditioning chambers equipped with two levers and a food dispenser.
2. Training Phase:
-
Mice are trained to press one lever after an injection of a known cannabinoid agonist (e.g., Δ⁹-THC) and the other lever after a vehicle injection to receive a food reward.
-
Training continues until the animals consistently select the correct lever.
3. Testing Phase:
-
Once trained, animals are administered JWH-018 or JWH-073 at various doses.
-
The percentage of responses on the drug-appropriate lever is measured to determine if the test compound produces subjective effects similar to the training drug.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Experimental Workflow: Cannabinoid Tetrad Assay.
References
- 1. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]
- 2. Cannabinoid-Induced Tetrad in Mice [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models | PLOS Biology [journals.plos.org]
JWH-018: A Comparative Analysis of its Efficacy as a Synthetic Cannabinoid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic cannabinoid JWH-018 with other synthetic cannabinoids and the naturally occurring phytocannabinoid Δ⁹-tetrahydrocannabinol (THC). The information is compiled from peer-reviewed scientific literature and is intended for research and informational purposes only. JWH-018 is a controlled substance in many jurisdictions.
Executive Summary
JWH-018, a naphthoylindole-based synthetic cannabinoid, exhibits high affinity and efficacy as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] Its potency is notably greater than that of THC, the primary psychoactive component of cannabis, which acts as a partial agonist at these receptors.[3][4] This guide details the comparative binding affinities, functional activities, and in vivo effects of JWH-018, supported by experimental data and methodologies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of JWH-018 in comparison to THC and other selected synthetic cannabinoids. Lower Ki values indicate a higher binding affinity, while lower EC50 values signify greater potency.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | Human CB1 Receptor (Ki, nM) | Human CB2 Receptor (Ki, nM) | Reference(s) |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [1][2] |
| Δ⁹-THC | ~40-60 | ~3-40 | [3][4] |
| JWH-073 | 8.9 | 38 | [5] |
| CP-55,940 | 0.58 | 0.68 | [6] |
| WIN-55,212-2 | 19.4 | - | [7] |
Table 2: Functional Potency at CB1 Receptor (EC50, nM)
| Compound | Functional Assay | EC50 (nM) | Efficacy | Reference(s) |
| JWH-018 | cAMP Inhibition | 14.7 | Full Agonist | [7] |
| JWH-018 | CB1 Receptor Internalization | 2.8 | Full Agonist | [7] |
| Δ⁹-THC | [³⁵S]GTPγS Binding | ~30-100 | Partial Agonist | [4][8] |
| WIN-55,212-2 | CB1 Receptor Internalization | 19.4 | Full Agonist | [7] |
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental methodologies:
Radioligand Competition Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-hCB1 cells) are prepared.
-
Competition Reaction: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (e.g., JWH-018).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. The Ki value is then calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).[4][6]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing a measure of the compound's efficacy (EC50 and Emax).
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes containing the cannabinoid receptor are prepared.
-
Assay Reaction: The membranes are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration. The EC50 and Emax values are determined from the concentration-response curves.[4][8]
Signaling Pathways and In Vivo Effects
Signaling Pathways
Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), JWH-018 initiates a cascade of intracellular signaling events.[2] As a full agonist, it elicits a maximal response from the receptor.[2] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] Additionally, JWH-018 has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3]
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
Validating the CB1 Receptor-Mediated Effects of JWH-018: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabimimetic activity of JWH-018 at the cannabinoid type 1 (CB1) receptor against other notable synthetic cannabinoids. The data presented herein is compiled from multiple in vitro studies to assist researchers in understanding the potency, efficacy, and signaling profile of JWH-018.
Quantitative Comparison of CB1 Receptor Activity
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of JWH-018 and a selection of other synthetic cannabinoids across various standard assays. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: CB1 Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Reference(s) |
| JWH-018 | 9.0 | [1] |
| JWH-073 | 7.2 | |
| JWH-210 | 0.46 | [2] |
| JWH-250 | 11 | [2] |
| AM-2201 | 1.0 | |
| WIN55,212-2 | 2.4 - 16.7 | [3] |
| CP55,940 | 0.3-0.9 | |
| UR-144 | 150 | |
| XLR-11 | 98.4 | |
| Δ⁹-THC | 25.1 | [3] |
Table 2: Functional Potency (EC50) in GTPγS Binding Assays
| Compound | EC50 (nM) | Emax (%) vs. CP55,940 | Reference(s) |
| JWH-018 | 9.4 | 100 | [4] |
| WIN55,212-2 | 11.2 | 100 | |
| CP55,940 | 3.6 | 100 | |
| Δ⁹-THC | 119 | 50 |
Table 3: Functional Potency (EC50) in cAMP Inhibition Assays
| Compound | EC50 (nM) | Reference(s) |
| JWH-018 | 14.7 | [1] |
| WIN55,212-2 | 29.1 | |
| CP55,940 | 0.5 |
Table 4: Functional Potency (EC50) in ERK1/2 Phosphorylation Assays
| Compound | EC50 (nM) | Reference(s) |
| JWH-018 | 4.4 | [1] |
| WIN55,212-2 | 69.9 |
Table 5: Functional Potency (EC50) in CB1 Receptor Internalization Assays
| Compound | EC50 (nM) | Reference(s) |
| JWH-018 | 2.8 | [1] |
| WIN55,212-2 | 19.4 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascades initiated by JWH-018 binding to the CB1 receptor and the general workflows for the key experimental assays used to validate these effects.
References
- 1. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
JWH-018 and its Active Metabolites: A Comparative Analysis for Researchers
JWH-018, a synthetic cannabinoid commonly found in "Spice" or "K2" products, has garnered significant attention in the scientific community due to its potent psychoactive effects and distinct pharmacological profile compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. A crucial aspect of JWH-018's activity lies in its extensive metabolism, which produces a variety of hydroxylated and carboxylated derivatives. Unlike many drugs, several of JWH-018's phase I metabolites exhibit significant biological activity, retaining high affinity for cannabinoid receptors and acting as potent agonists.[1][2][3] This guide provides a comparative analysis of JWH-018 and its major active metabolites, presenting key experimental data, detailed methodologies, and signaling pathway visualizations to support researchers in drug development and toxicology.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of JWH-018 and its principal metabolites at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These data highlight that, in contrast to the metabolites of Δ⁹-THC, several monohydroxylated metabolites of JWH-018 retain or even exceed the parent compound's affinity and efficacy at cannabinoid receptors.[1][4]
Table 1: Comparative Binding Affinities (Ki) at Cannabinoid Receptors
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| JWH-018 | 9.00 ± 5.00[5][6] | 2.94 ± 2.65[5][6] |
| JWH-018 M1 (N-(4-hydroxypentyl)) | Lower than or equivalent to Δ⁹-THC[3] | Not explicitly stated |
| JWH-018 M2 (indole-4-hydroxy) | Lower than or equivalent to Δ⁹-THC[3] | High nanomolar affinity[2] |
| JWH-018 M3 (indole-5-hydroxy) | Lower than or equivalent to Δ⁹-THC[3] | Not explicitly stated |
| JWH-018 M5 (indole-7-hydroxy) | Lower than or equivalent to Δ⁹-THC[3] | High nanomolar affinity[2] |
| JWH-018 M6 (N-pentanoic acid) | No significant affinity[1] | Not explicitly stated |
| Δ⁹-THC | 40.7[7] | 36.4[7] |
Table 2: Comparative Functional Activity at Cannabinoid Receptors
| Compound | CB1 Receptor Activity | CB2 Receptor Activity (G-protein activation) | CB2 Receptor Activity (Adenylyl Cyclase Inhibition) |
| JWH-018 | Full agonist[3][5] | Potent agonist[2] | Partial to full agonist[2] |
| JWH-018 M1 | Partial agonist[1] | Not explicitly stated | Partial agonist[2] |
| JWH-018 M2 | Full agonist[3] | Partial agonist[2] | Partial agonist[2] |
| JWH-018 M3 | Full agonist[3] | Potent agonist[2] | Full agonist[2] |
| JWH-018 M5 | Full agonist[3] | Potent agonist[2] | Partial agonist[2] |
| JWH-018 M6 | Inactive[1] | Not explicitly stated | Not explicitly stated |
| Δ⁹-THC | Partial agonist[3] | Partial agonist[2] | Partial agonist[2] |
Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Whole mouse brain homogenates (for CB1 receptors) or membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB2 receptors (CHO-hCB2) are prepared.[1][2]
-
Incubation: The membranes are incubated with a radiolabeled cannabinoid agonist, such as [³H]CP-55,940, and varying concentrations of the unlabeled test compound (JWH-018 or its metabolites).[1][2]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein-coupled receptors.
-
Membrane Preparation: Similar to the binding assay, membranes containing the receptor of interest (CB1 or CB2) are used.[1][2]
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.[1][2]
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The data are analyzed to determine the maximal efficacy (Emax) and potency (EC50) of the test compound.
Signaling Pathways and Experimental Workflow
The activation of cannabinoid receptors by JWH-018 and its active metabolites initiates a cascade of intracellular signaling events. JWH-018 is a full agonist at both CB1 and CB2 receptors, leading to more robust downstream signaling compared to the partial agonism of Δ⁹-THC.[5][6]
JWH-018 Signaling Pathway
References
- 1. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JWH-018 - Wikipedia [en.wikipedia.org]
- 7. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurocognitive Effects of JWH-018 and Natural Cannabis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurocognitive effects of the synthetic cannabinoid JWH-018 and natural cannabis, with a focus on experimental data and methodologies. The information presented is intended to inform research and development in the fields of pharmacology, toxicology, and neuroscience.
Introduction
JWH-018, a synthetic cannabinoid, and tetrahydrocannabinol (THC), the primary psychoactive component of natural cannabis, both exert their effects through the cannabinoid receptor type 1 (CB1R). However, their distinct pharmacological profiles lead to notable differences in their neurocognitive impacts. JWH-018 is a full agonist at the CB1 receptor, whereas THC is a partial agonist.[[“]][[“]] This fundamental difference in receptor interaction is believed to underlie the often more intense and unpredictable effects associated with synthetic cannabinoids.[[“]]
Comparative Neurocognitive Effects: A Data-Driven Overview
Studies directly comparing JWH-018 and natural cannabis have revealed both similarities and striking differences in their effects on various cognitive domains. When matched for subjective levels of intoxication, both substances have been shown to impair psychomotor function, divided attention, and impulse control to a similar degree.[3][4] However, JWH-018 tends to produce more pronounced dissociative effects.[3][4] Animal studies and human case reports also suggest that synthetic cannabinoids like JWH-018 can lead to more severe impairments in memory and executive functions, and carry a higher risk of psychosis compared to natural cannabis.[[“]][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies.
Table 1: Comparative Binding Affinity and Potency at CB1 Receptor
| Compound | CB1 Receptor Binding Affinity (Ki) | Agonist Type | Relative Potency/Efficacy |
| THC | Weaker | Partial | Baseline |
| JWH-018 | Stronger (4-30x THC) | Full | 4-30x THC |
Table 2: Acute Neurocognitive Effects at Psychotropically Equivalent Doses
| Neurocognitive Domain | Natural Cannabis (THC) | JWH-018 | Key Findings |
| Psychomotor Performance | Impaired | Impaired | No significant difference between drugs.[3][4] |
| Divided Attention | Impaired | Impaired | No significant difference between drugs.[3][4] |
| Impulse Control | Impaired | Impaired | No significant difference between drugs.[3][4] |
| Memory | Impaired | Significantly Impaired | JWH-018 shows more potent impairment in animal studies.[7][8] |
| Psychotomimetic Effects | Present | Significantly more pronounced | JWH-018 induces more significant dissociative effects.[3][4] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future research. Below are detailed protocols from key comparative experiments.
Protocol 1: Assessment of Acute Neurocognitive Effects at Psychotropic Dose Equivalence
This protocol is based on studies that matched participants for subjective intoxication levels to compare the intrinsic effects of THC and JWH-018.[3][4]
-
Participants: Healthy, experienced cannabis users.
-
Study Design: Placebo-controlled, crossover study design.
-
Drug Administration:
-
Matching Procedure: Participants' subjective "high" scores were used to match individuals from the THC and JWH-018 groups to ensure comparable levels of intoxication.[3]
-
Neurocognitive Assessment Battery: A series of validated tests administered at baseline and at specific time points post-administration.
-
Critical Tracking Task (CTT): Measures psychomotor coordination and attention.
-
Divided Attention Task (DAT): Assesses the ability to attend to and process multiple stimuli simultaneously.
-
Stop Signal Task (SST): Evaluates response inhibition and impulse control.
-
Spatial Memory Test (SMT): Measures short-term spatial memory.
-
-
Subjective Effects: Assessed using visual analog scales (VAS) and questionnaires like the Profile of Mood States (POMS).
Signaling Pathways and Experimental Workflow
Cannabinoid Receptor 1 (CB1R) Signaling Pathway
Both JWH-018 and THC primarily act on the CB1 receptor, a G-protein coupled receptor (GPCR) densely expressed in the central nervous system.[11] Activation of the CB1 receptor initiates a cascade of intracellular events that modulate neurotransmitter release.[12][13]
Caption: Simplified CB1 Receptor Signaling Pathway.
Experimental Workflow for Neurocognitive Assessment
The following diagram illustrates a typical workflow for a human experimental study investigating the acute neurocognitive effects of cannabinoids.
Caption: Generalized Experimental Workflow.
Conclusion
The available evidence indicates that while both JWH-018 and natural cannabis can produce similar impairments in some neurocognitive domains at equivalent subjective intoxication levels, JWH-018's profile as a full CB1 receptor agonist likely contributes to its more severe effects on memory and a higher propensity for inducing psychotomimetic symptoms. These findings underscore the importance of continued research into the distinct pharmacological and toxicological profiles of synthetic cannabinoids to better understand their public health implications. The provided experimental protocols and pathway diagrams offer a foundational framework for designing and interpreting future studies in this critical area.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. A Comparison of Acute Neurocognitive and Psychotomimetic Effects of a Synthetic Cannabinoid and Natural Cannabis at Psychotropic Dose Equivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic cannabinoid JWH-018 and its halogenated derivatives JWH-018-Cl and JWH-018-Br impair Novel Object Recognition in mice: Behavioral, electrophysiological and neurochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Neurocognition and Subjective Experience Following Acute Doses of the Synthetic Cannabinoid JWH-018: Responders Versus Nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
A Comparative Analysis of JWH-018 and Δ9-THC Cross-Substitution in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoid JWH-018 and the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC), based on cross-substitution studies in rats. The data presented herein is crucial for understanding the pharmacological similarities and differences between these two compounds, which is vital for abuse liability assessment and the development of novel therapeutics.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from drug discrimination studies in rats, highlighting the potency and efficacy of JWH-018 and Δ9-THC in producing similar interoceptive effects.
Table 1: Drug Discrimination Training Parameters
| Training Drug | Training Dose (mg/kg, i.p.) | Animal Model |
| Δ9-THC | 3 | Adult male Sprague-Dawley rats |
| JWH-018 | 0.3 | Adult male Sprague-Dawley rats |
Table 2: Cross-Substitution ED50 Values (mg/kg, i.p.)
| Training Drug | Substituting Drug | ED50 Value (mg/kg) | Potency Difference |
| Δ9-THC (3 mg/kg) | Δ9-THC | ~1.0 - 1.8 | - |
| Δ9-THC (3 mg/kg) | JWH-018 | ~0.2 - 0.3 | JWH-018 is ~4-5x more potent than Δ9-THC[1] |
| JWH-018 (0.3 mg/kg) | JWH-018 | ~0.09 | - |
| JWH-018 (0.3 mg/kg) | Δ9-THC | ~2.7 - 10 | Δ9-THC is ~30x less potent than JWH-018[1][2] |
Experimental Protocols
The data presented in this guide are primarily derived from drug discrimination studies, a standard behavioral pharmacology assay to assess the subjective effects of drugs.
Drug Discrimination Methodology
Adult male Sprague-Dawley rats were trained to discriminate an injection of either Δ9-THC (3 mg/kg, i.p.) or JWH-018 (0.3 mg/kg, i.p.) from a vehicle injection.[3][4] The training was conducted in standard operant conditioning chambers equipped with two levers. Following a drug injection, responses on one lever (the "drug-appropriate" lever) were reinforced with food pellets, while following a vehicle injection, responses on the other lever (the "vehicle-appropriate" lever) were reinforced. Training sessions continued until the rats reliably responded on the correct lever depending on the injection they received.
Once the discrimination was acquired, substitution tests were conducted. In these tests, various doses of Δ9-THC, JWH-018, or other compounds were administered, and the percentage of responses on the drug-appropriate lever was measured. Full substitution is considered to have occurred when a dose of the test drug results in a high percentage of responding on the drug-appropriate lever, indicating that the animal perceives the subjective effects of the test drug as similar to the training drug. The ED50 value, the dose at which the drug produces 50% of its maximal effect (in this case, 50% drug-appropriate responding), is calculated to determine the potency of the compound.
Key Findings and Comparison
-
Full Cross-Substitution: Studies consistently demonstrate that JWH-018 and Δ9-THC fully substitute for each other in a dose-dependent manner in rats.[1][2][3] This indicates a significant overlap in their interoceptive effects, which is predictive of their similar marijuana-like intoxicating properties.[3][4]
-
Potency Differences: JWH-018 is significantly more potent than Δ9-THC. In rats trained to discriminate Δ9-THC, JWH-018 was approximately 4 to 5 times more potent.[1] Conversely, in rats trained to discriminate JWH-018, Δ9-THC was about 30 times less potent.[1][2]
-
CB1 Receptor Mechanism: The discriminative stimulus effects of both JWH-018 and Δ9-THC are mediated by the cannabinoid CB1 receptor. This is evidenced by the ability of the CB1 receptor antagonist rimonabant (B1662492) to block the substitution of JWH-018 for Δ9-THC.[1][3]
-
Agonist Efficacy: JWH-018 is a full agonist at CB1 and CB2 receptors, whereas Δ9-THC is a partial agonist.[5] This difference in efficacy may contribute to the observed differences in potency and the overall pharmacological profile of the two compounds.
Visualizing the Mechanisms and Workflows
To further elucidate the underlying biology and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of JWH-018 and Δ9-THC at the CB1 receptor.
Caption: Workflow of a typical drug discrimination experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Substitution of Δ9-Tetrahydrocannabinol and JWH-018 in Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-substitution of Δ9-tetrahydrocannabinol and JWH-018 in drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-substitution of Δ<SUP>9</SUP>-tetrahydrocannabinol and JWH-018 in drug discrimination in rats-文献详情-维普官网 [cqvip.com]
- 5. benchchem.com [benchchem.com]
The In Vivo Metamorphosis of a Synthetic Cannabinoid: JWH-175's Bio-activation to the More Potent JWH-018 in Mice
A Comparative Guide for Researchers
The synthetic cannabinoid JWH-175, while a potent psychoactive substance in its own right, undergoes a rapid and significant transformation within a living system. This guide provides a comparative analysis of JWH-175 and its potent metabolite, JWH-018, based on in vivo studies in mice. Metabolic studies have conclusively demonstrated that JWH-175 is swiftly bioactivated to JWH-018 in mouse blood, suggesting that the in vivo effects of JWH-175 are largely attributable to the formation of this more potent compound.[1][2] This phenomenon underscores the critical importance of investigating the in vivo metabolism of synthetic cannabinoids for both clinical toxicology and forensic applications.[1][2]
This guide presents a comprehensive overview of the comparative pharmacology, experimental protocols, and metabolic pathways of JWH-175 and JWH-018, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Pharmacological Data
The following tables summarize the quantitative data comparing the cannabinoid receptor binding affinities, functional potencies, and in vivo pharmacodynamic effects of JWH-175 and JWH-018 in mice.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Functional Potencies
| Compound | Receptor | Species | Kᵢ (nM) | Potency (EC₅₀/IC₅₀) (nM) |
| JWH-175 | CB₁ | Human | 25.8 ± 1.9 | 103.1 ± 1.3 (IC₅₀) |
| CB₂ | Human | 362.1 ± 2.1 | >1000 (IC₅₀) | |
| CB₁ | Mouse | 22 ± 2 | - | |
| JWH-018 | CB₁ | Human | 9.5 ± 4.5 | 19.1 ± 1.1 (IC₅₀) |
| CB₂ | Human | 8.9 ± 0.9 | 38.2 ± 1.2 (IC₅₀) | |
| CB₁ | Mouse | 9.5 ± 4.5 | - |
Data sourced from Tirri et al., 2022.[1]
Table 2: In Vivo Pharmacodynamic Effects in Mice
| Effect | JWH-175 | JWH-018 |
| Sensorimotor Responses | Impaired | More potently impaired |
| Breath Rate | Reduced | More potently reduced |
| Motor Activity | Reduced | More potently reduced |
| Pain Threshold (Mechanical) | Increased | More potently increased |
| fEPSP Reduction in Hippocampal Slices | Less effective | More effective |
Data summarized from Tirri et al., 2022.[1][2]
Visualizing the Transformation and Experimentation
Metabolic Pathway of JWH-175 to JWH-018
References
Differentiating the Psychostimulant Effects of JWH-018 and Cocaine: A Comparative Guide
This guide provides an objective comparison of the psychostimulant effects of the synthetic cannabinoid JWH-018 and the tropane (B1204802) alkaloid cocaine. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct mechanisms of action, supported by quantitative experimental data, detailed protocols, and pathway visualizations.
Introduction and Overview
JWH-018 and cocaine are potent psychostimulants that can induce significant increases in locomotor activity and possess high abuse potential.[1][2] Despite producing superficially similar behavioral outcomes, their underlying pharmacological mechanisms are fundamentally different. JWH-018 is a high-affinity agonist for cannabinoid receptors, whereas cocaine's primary mechanism involves the blockade of monoamine transporters, most notably the dopamine (B1211576) transporter (DAT).[3][4][5] This guide delineates these differences through a review of their receptor interactions, downstream signaling, and resultant neurochemical and behavioral effects.
Primary Mechanism of Action
JWH-018: As a synthetic cannabinoid, JWH-018 acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3][6] Its psychostimulant effects are primarily mediated by the activation of CB1 receptors, which are densely expressed in the central nervous system.[7] Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that modulate neurotransmitter release.[3][7] The psychostimulant properties of JWH-018 are linked to its ability to indirectly increase dopamine release in reward-related brain regions like the nucleus accumbens (NAc).[1][8]
Cocaine: Cocaine's primary molecular target is the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[9][10][11] By binding to DAT, cocaine competitively inhibits this reuptake process.[5][12] This blockade leads to an accumulation of dopamine in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine receptors.[12][13] This overstimulation of the brain's reward pathways, particularly the mesolimbic dopamine system, is central to cocaine's reinforcing and psychostimulant effects.[13][14] While cocaine also blocks serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, its action on DAT is considered most critical for its rewarding properties.[13][15]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies, highlighting the differences in receptor affinity and the resulting neurochemical and behavioral responses.
Table 1: Receptor Binding Affinities of JWH-018 and Cocaine
| Compound | Target Receptor | Species | Binding Affinity (Ki) | Experimental Method |
| JWH-018 | Human CB1 | Human | 9.00 ± 5.00 nM[3][6] | Radioligand Binding Assay |
| Human CB2 | Human | 2.94 ± 2.65 nM[3][6] | Radioligand Binding Assay | |
| Human DAT | Human | 7,183 nM[1] | Competition Binding Assay | |
| Cocaine | Human DAT | Human | 174 ± 13 nM[1] | Competition Binding Assay |
| Mouse DAT | Mouse | 193 ± 16 nM[1] | Competition Binding Assay |
Note: A lower Ki value indicates a stronger binding affinity.
Table 2: Comparative Neurochemical and Behavioral Effects
| Effect | JWH-018 | Cocaine | Species | Key Findings |
| Dopamine Release (NAc Shell) | ~150% of baseline (at 0.3 mg/kg)[1] | >300% of baseline (at 20 mg/kg)[1] | Mouse | Cocaine produces a significantly greater maximal increase in dopamine levels. JWH-018's effect is potent but less pronounced in magnitude.[1] |
| Locomotor Activity | Significant increase (at 0.3 mg/kg)[1] | Significant increase (at 20 mg/kg)[1] | Mouse | Both compounds induce long-lasting increases in spontaneous locomotion, a key indicator of psychostimulant effects.[1] |
| [³H]-DA Uptake Inhibition | Ineffective at 1 µM[1] | ~50% inhibition at 1 µM[1] | Mouse | Demonstrates cocaine's direct action on DAT, while JWH-018 does not directly inhibit dopamine uptake.[1][16] |
Signaling Pathways and Experimental Workflow
Visualizing Molecular Mechanisms
The distinct signaling pathways initiated by JWH-018 and cocaine are visualized below.
Caption: JWH-018 activates the CB1 receptor, leading to G-protein mediated signaling cascades.
Caption: Cocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Typical Experimental Workflow
The workflow for a typical preclinical study comparing the psychostimulant effects of novel compounds is outlined below.
Caption: Standard workflow for in vivo assessment of psychostimulant effects in animal models.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of JWH-018 and cocaine for their respective target receptors (CB1/CB2 and DAT).
-
Materials: Cell membranes expressing the target receptor (e.g., CHO-hDAT cells), a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-WIN 35,428 for DAT), test compounds (JWH-018, cocaine), incubation buffer, filter plates, and a scintillation counter.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters trap the membranes with the bound radioligand.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[17][18]
-
Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens following administration of JWH-018 or cocaine.
-
Materials: Laboratory animal (e.g., rat or mouse), stereotaxic apparatus, microdialysis probe, guide cannula, perfusion pump, artificial cerebrospinal fluid (aCSF), fraction collector, and an HPLC system with electrochemical detection (HPLC-ECD).[19]
-
Procedure:
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens shell) and secured to the skull.[19] Animals are allowed several days to recover.
-
Experiment: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[19]
-
Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of dopamine levels.[19]
-
Drug Administration: The test drug (JWH-018, cocaine, or vehicle) is administered (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Dialysate collection continues for a set period post-administration to monitor drug-induced changes in dopamine levels.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ECD.[17][20] Results are typically expressed as a percentage change from the baseline average.
-
Locomotor Activity Test
This test is a standard method for assessing the stimulant or sedative effects of drugs by measuring an animal's spontaneous movement in a novel environment.[21][22]
-
Objective: To quantify the effect of JWH-018 and cocaine on spontaneous motor activity.
-
Apparatus: An open-field arena, which is a square or circular enclosure, often equipped with a grid of infrared beams or an overhead video camera connected to automated tracking software.[21][22]
-
Procedure:
-
Habituation: Animals may be habituated to the test room for a period before the experiment begins. To assess novelty-induced locomotion, animals are not habituated to the testing arena itself.
-
Drug Administration: Animals are treated with the test compound (JWH-018, cocaine) or a vehicle control at specified doses.
-
Testing: Shortly after administration, each animal is individually placed into the center of the open-field arena.
-
Data Recording: The animal's activity is recorded for a set duration (e.g., 60-120 minutes). The tracking system automatically records parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones (center vs. periphery).[21]
-
Analysis: The data are analyzed to compare the locomotor activity of drug-treated groups to the vehicle control group. A significant increase in distance traveled is indicative of a psychostimulant effect.[1]
-
Conclusion
While both JWH-018 and cocaine produce robust psychostimulant effects, their pharmacological profiles are distinct. JWH-018 acts as a potent agonist at cannabinoid receptors, indirectly modulating dopamine systems, whereas cocaine directly and potently inhibits the dopamine transporter.[1][8] This fundamental difference is reflected in their receptor binding affinities, where JWH-018 shows negligible interaction with DAT, and in the magnitude of their effects on dopamine reuptake and extracellular concentration.[1] Understanding these divergent mechanisms is crucial for predicting their full pharmacological effects, toxicity profiles, and for the development of targeted therapeutic interventions for substance use disorders.
References
- 1. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 5. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JWH-018 - Wikipedia [en.wikipedia.org]
- 7. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-psychotic effects of synthetic cannabinoids: interactions with central dopamine, serotonin and glutamate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. neurosciencenews.com [neurosciencenews.com]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Low-Level Waste (LLW): A Step-by-Step Guide
The proper disposal of low-level waste (LLW), particularly when it is mixed with chemical hazards, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulatory standards. This guide provides essential information on the operational and disposal plans for materials classified as low-level waste.
Waste Characterization and Segregation
The initial and most crucial step in waste management is the accurate characterization and segregation of waste streams. Mixed waste, which contains both a chemically hazardous component and a radioactive component, requires special handling as the treatment for one hazard may be inappropriate for the other.[1]
Key Segregation Practices:
-
Acids and Bases: Store separately. Never store acids in metal containers.[2]
-
Flammable and Corrosive Waste: Accumulate waste that is both flammable and corrosive separately from waste that is only one or the other.[1]
-
Oxidizing and Reducing Agents: Keep oxidizing agents separate from reducing agents and organic compounds.[2]
-
Water-Reactive Agents: Store separately from water, aqueous solutions, and acids.[2]
-
Special Wastes: Cyanide, sulfide, pesticides, oxidizers, and other highly reactive materials should be collected individually.[1]
-
Mercury: All waste containing mercury in any form must be disposed of as mercury-contaminated waste.[1]
Container Management and Labeling
Proper container management is fundamental to safe waste handling and disposal. All waste containers must be in good condition, compatible with their contents, and securely closed at all times except when adding waste.[1]
-
Labeling: All waste containers must be clearly labeled with their contents. Do not use the words "hazardous waste" or "non-hazardous waste" on the primary label; instead, list the chemical constituents.[1] Institutional-specific tags, such as those provided by an Environmental Health and Safety (EHS) office, should be used for proper identification.
-
Accumulation: Waste should be kept at or near the point of generation and under the control of the generator.[1] These designated "Satellite Accumulation Areas" (SAAs) must be inspected weekly for any signs of leakage.[2]
Disposal Procedures for Low-Level Waste
Common management methods for LLW from laboratories include storage for decay, on-site storage, burial at a licensed LLW facility, incineration, and sanitary sewer disposal.[1] The appropriate method depends on the specific characteristics of the waste.
Quantitative Data for Select Waste Streams:
| Waste Type | Disposal Method | Quantitative Limits/Conditions |
| Aqueous Solutions (Low Toxicity) | Sanitary Sewer | Must have high water solubility, moderate pH, and be biodegradable. Only small quantities are permitted.[2] |
| Ethidium (B1194527) Bromide Solutions | Chemical Treatment then Sewer | Dilute to < 0.034% w/v. Add 10 mL of fresh bleach per 1 mg of ethidium bromide. Stir for at least 4 hours.[3] |
| Acids and Bases (Aqueous) | Neutralization then Sewer | Neutralize to a safe pH range. The final solution must not exceed toxicity characteristic rule limits.[3] |
| Process Waste (e.g., HPLC) | Carboy Collection | Use carboys for large volumes. Fill no more than ¾ full. Tag and log each addition of waste.[4] |
Experimental Protocols
Protocol for Decontamination of Ethidium Bromide Solutions:
-
Work in a Fume Hood: All steps must be performed within a certified chemical fume hood.
-
Dilution: Ensure the concentration of the ethidium bromide solution is less than 0.034% w/v (34 mg/100 mL).[3]
-
Deactivation: For every 1 mg of ethidium bromide, add 10 mL of fresh household bleach.[3]
-
Reaction Time: Stir the solution at room temperature for a minimum of 4 hours, or overnight, to ensure complete deactivation.[3]
-
Disposal: The treated solution can be rinsed down the sanitary sewer with a copious amount of water (at least 20 parts water).[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste, emphasizing the segregation of low-level radioactive waste.
Caption: Decision workflow for laboratory waste segregation.
This structured approach to waste management, combining careful characterization, proper segregation, and adherence to established protocols, is paramount for maintaining a safe and compliant laboratory environment. For specific questions or unusual waste streams, always consult your institution's Environmental Health and Safety department.
References
Navigating the Safe Handling of JWH-018: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the synthetic cannabinoid JWH-018, including personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
JWH-018, a potent synthetic cannabinoid, is a valuable tool in neuroscience and pharmacology research. However, its physiological and psychoactive properties necessitate stringent safety measures to protect laboratory personnel from accidental exposure. This document outlines the necessary precautions and procedures for the safe handling and disposal of JWH-018 in a research setting.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling JWH-018. Adherence to these guidelines is mandatory to minimize exposure risk.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Check manufacturer's compatibility data. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Full-length, buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Fume hood or ventilated enclosure | Certified and properly functioning | Minimizes inhalation of airborne particles or aerosols. For procedures outside of a hood, a fit-tested N95 respirator may be required based on risk assessment. |
Operational Plan: Handling and Experimental Protocols
Strict adherence to the following procedures is crucial for the safe handling of JWH-018.
Engineering Controls
-
Ventilation: All work with JWH-018, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood or other suitable ventilated enclosure.
-
Designated Area: Establish a designated area within the laboratory for the exclusive handling of JWH-018. This area should be clearly marked.
Procedural Guidance
-
Preparation: Before handling JWH-018, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If working with the powdered form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the JWH-018 powder slowly to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) and decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. For large spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup must be disposed of as hazardous waste.
-
Personal Hygiene: After handling JWH-018 and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water. Avoid eating, drinking, or applying cosmetics in the laboratory.
Disposal Plan
Proper disposal of JWH-018 and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused JWH-018 | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, bench paper) | Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous Waste Solutions | Collect in a labeled, sealed waste container for hazardous waste disposal. Neutralization or other treatment may be required depending on institutional guidelines. |
Health Hazard Information
JWH-018 is a potent cannabinoid receptor agonist.[1] Acute exposure can lead to a range of physiological and psychological effects. While primarily a concern in cases of intentional ingestion for recreational purposes, accidental laboratory exposure can still pose risks. Reported adverse effects in humans include altered mental state, agitation, and tachycardia.[2][3] It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.[4]
Workflow for Safe Handling of JWH-018
Caption: Workflow for the safe handling of JWH-018 in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
